Product packaging for 1,4-Diazoniabicyclo[2.2.2]octane(Cat. No.:)

1,4-Diazoniabicyclo[2.2.2]octane

Cat. No.: B8543419
M. Wt: 114.19 g/mol
InChI Key: IMNIMPAHZVJRPE-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diazoniabicyclo[2.2.2]octane is the cationic, doubly charged form of the well-known organic base 1,4-diazabicyclo[2.2.2]octane (DABCO or triethylenediamine) . This structure serves as a key intermediate and functional species in advanced chemical synthesis and materials science. Its primary research value lies in its role as a precursor for electrophilic fluorinating agents, most notably Selectfluor™, a powerful and commercially successful reagent that introduces fluorine into organic molecules . The quaternary ammonium salts of this cation, formed by alkylation of DABCO, can undergo ring-opening reactions with various nucleophiles like phenols, providing a versatile route to synthesizing functionalized piperazine derivatives . Furthermore, polymers and materials functionalized with the this compound moiety have demonstrated significant potential in biomedical applications. Research has shown that cationic polymers incorporating this group exhibit strong antibacterial activity against pathogens such as E. coli and S. aureus , making them promising candidates for the development of new antimicrobial surfaces and coatings . The mechanism of action in these applications often involves the cationic charge interacting disruptively with negatively charged bacterial cell membranes . In materials chemistry, this cation has been used to functionalize mesoporous silica (SBA-15), creating a highly selective adsorbent for the separation and preconcentration of toxic Cr(VI) ions from environmental water samples . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2+2 B8543419 1,4-Diazoniabicyclo[2.2.2]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2+2

Molecular Weight

114.19 g/mol

IUPAC Name

1,4-diazoniabicyclo[2.2.2]octane

InChI

InChI=1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2/p+2

InChI Key

IMNIMPAHZVJRPE-UHFFFAOYSA-P

Canonical SMILES

C1C[NH+]2CC[NH+]1CC2

Origin of Product

United States

Advanced Synthetic Methodologies for 1,4 Diazoniabicyclo 2.2.2 Octane and Its Derivatives

Established and Emerging Synthetic Pathways to 1,4-Diazoniabicyclo[2.2.2]octane

The synthesis of the parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), is a crucial first step towards obtaining its dicationic form. Traditional methods often involve the thermal decomposition of compounds like N,N'-bis(2-hydroxyethyl)piperazine or the reaction of diethanolamine (B148213) with ethylene (B1197577) diamine over a catalyst. google.com Another established route involves the cyclization of piperazine (B1678402) derivatives. For instance, racemic 2,3-diaryl-1,4-diazabicyclo[2.2.2]octane derivatives can be synthesized from accessible piperazines through cyclization with ethylene bromide, triethylamine, and potassium iodide. acs.orgacs.org

More contemporary and efficient methods are continually being developed. One such emerging pathway involves the direct synthesis from piperazine using a zeolite catalyst in the gas phase at elevated temperatures and specific pressures. google.com This method offers a more direct route to the DABCO core.

The formation of the this compound dication is typically achieved through the protonation of DABCO. This requires the use of strong acids due to the low pKa value of the second protonation step. uni-regensburg.demdpi.com For example, reacting DABCO with an excess of concentrated hydroiodic acid in water yields this compound diiodide monohydrate. uni-regensburg.de

Strategic Synthesis of Functionalized this compound Derivatives

The functionalization of the DABCO scaffold opens up a vast chemical space, leading to derivatives with tailored properties. These strategies primarily involve modifications at the nitrogen atoms or the carbon skeleton.

N-Alkylation and N-Quaternization Strategies for Cationic Species

The high nucleophilicity of the nitrogen atoms in DABCO allows for straightforward N-alkylation and N-quaternization reactions. wikipedia.org Treating DABCO with alkyl halides leads to the formation of mono- or di-quaternary ammonium (B1175870) salts. nih.govrsc.org For instance, the reaction of DABCO with alkyl halides of varying chain lengths (e.g., C2, C5, C7) produces the corresponding N,N'-dialkyl-1,4-diazoniabicyclo[2.2.2]octane salts. nih.govacs.orgacs.orgnih.gov These reactions are often carried out in solvents like dimethylformamide (DMF). wikipedia.org

The resulting quaternary ammonium salts are valuable intermediates. For example, 1-alkyl-1,4-diazoniabicyclo[2.2.2]octan-1-ium salts can undergo nucleophilic ring-opening reactions with various nucleophiles in solvents like polyethylene (B3416737) glycol (PEG) or diglyme (B29089) at high temperatures, yielding functionalized piperazine derivatives. rsc.org

Remote Functionalization of the Bicyclic Skeleton

While functionalization at the nitrogen atoms is common, modifying the carbon backbone of the bicyclic system presents a greater synthetic challenge but offers access to a wider range of derivatives. One approach involves starting with pre-functionalized building blocks. For example, the synthesis of a bicyclo[2.2.1]heptane skeleton with functionalized bridgehead carbons has been achieved through a Diels-Alder reaction. nih.gov Although this example does not directly produce a diazabicyclo[2.2.2]octane system, the principle of using cycloaddition reactions with functionalized dienes and dienophiles can be conceptually applied.

Another strategy is the transition-metal-catalyzed C-H activation of the DABCO framework. This allows for the direct introduction of functional groups onto the carbon skeleton. For instance, a palladium-catalyzed process has been developed for the regioselective synthesis of aryl piperazines from the corresponding C-H compounds using a DABCO derivative. nih.gov

Stereoselective Synthetic Approaches to Chiral Derivatives

The synthesis of chiral derivatives of this compound is of significant interest for applications in asymmetric catalysis and stereoselective synthesis. acs.orgresearchgate.net One established method involves the resolution of racemic mixtures of substituted piperazines using chiral acids, followed by cyclization to yield enantiomerically enriched DABCO derivatives. acs.orgacs.org For example, enantiomerically enriched 2,3-diphenylpiperazine (B114170) can be resolved and then cyclized to produce the corresponding chiral DABCO derivative with high enantiomeric excess. acs.orgacs.org

Catalytic asymmetric synthesis provides a more direct route to chiral products. ethz.chyoutube.com This can involve using a chiral catalyst to guide the stereochemical outcome of a reaction that forms the bicyclic core or functionalizes it. For instance, new chiral fluorinating reagents based on the DABCO scaffold with stereogenicity on the core have been designed for asymmetric fluorination-cyclization reactions. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to create more environmentally friendly processes. eurekaselect.com Key areas of focus include the use of greener solvents, catalysts, and reaction conditions.

The use of water as a solvent is a cornerstone of green chemistry. rsc.org Several DABCO-catalyzed reactions, such as the synthesis of bicyclic ortho-aminocarbonitrile derivatives, have been successfully carried out in ethanol (B145695) or even water, offering a more sustainable alternative to traditional organic solvents. ccspublishing.org.cnsioc-journal.cn

The development of reusable and heterogeneous catalysts is another important aspect. For example, DABCO has been immobilized on mesoporous silica (B1680970) (SBA-15), creating a heterogeneous base catalyst that can be easily recovered and reused for multiple reaction cycles. tandfonline.com Similarly, DABCO-based ionic liquids have been developed as green and recyclable catalysts for various organic transformations, often performed in aqueous media. rsc.org These ionic liquids can be synthesized by N-alkylation of DABCO and combined with hydrogen bond donors like polyethylene glycol (PEG) to form deep eutectic solvents (DESs), which are non-volatile and environmentally benign reaction media. nih.govacs.orgacs.orgnih.govaip.org

Furthermore, multicomponent reactions (MCRs) catalyzed by DABCO contribute to green chemistry by improving atom economy and reducing the number of synthetic steps and purification procedures. doaj.orgdbuniversity.ac.inresearchgate.net These one-pot reactions allow for the construction of complex molecules from simple starting materials in a single, efficient step. ccspublishing.org.cnsioc-journal.cn

Data Tables

Table 1: Synthesis of Racemic 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives

EntryRStarting PiperazineProductYield (%)
11-Naphthyl(±)-2,3-Bis(1-naphthyl)piperazine(±)-2,3-Bis(1-naphthyl)-1,4-diazabicyclo[2.2.2]octane52
2o-Tolyl(±)-2,3-Di-o-tolylpiperazine(±)-2,3-Di-o-tolyl-1,4-diazabicyclo[2.2.2]octane59
3p-Tolyl(±)-2,3-Di-p-tolylpiperazine(±)-2,3-Di-p-tolyl-1,4-diazabicyclo[2.2.2]octane50
42-Chlorophenyl(±)-2,3-Bis(2-chlorophenyl)piperazine(±)-2,3-Bis(2-chlorophenyl)-1,4-diazabicyclo[2.2.2]octane55
54-Chlorophenyl(±)-2,3-Bis(4-chlorophenyl)piperazine(±)-2,3-Bis(4-chlorophenyl)-1,4-diazabicyclo[2.2.2]octane53
Data sourced from a study on the synthesis of chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane derivatives. acs.org

Table 2: Synthesis of N-Alkylated this compound-Based Ionic Liquids

Product NumberAlkyl HalideProduct NameYield (%)
2Ethyl iodide1,4-Diethyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium Iodide90
3Pentyl bromide1,4-Dipentyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium Bromide-
4Heptyl bromide1,4-Diheptyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium Bromide84
Data sourced from a study on N-alkylated 1,4-diazabicyclo[2.2.2]octane–polyethylene glycol melt as a deep eutectic solvent. nih.gov

1,4 Diazoniabicyclo 2.2.2 Octane As a Catalytic Species in Organic Synthesis

Organocatalysis Mediated by 1,4-Diazoniabicyclo[2.2.2]octane and its Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has seen a surge in interest, with DABCO emerging as a prominent catalyst. rsc.org It effectively catalyzes numerous reactions, including the formation of carbon-carbon and carbon-heteroatom bonds, functional group transformations, and the synthesis of complex carbocyclic and heterocyclic compounds. researchgate.net

Baylis-Hillman and Morita-Baylis-Hillman Reactions: Mechanistic Insights

The Baylis-Hillman reaction, and its aza-counterpart, the aza-Morita-Baylis-Hillman (aza-MBH) reaction, are powerful atom-economic methods for forming carbon-carbon bonds. nrochemistry.commdpi.com These reactions typically involve the coupling of an aldehyde (or an imine in the aza-MBH reaction) with an activated alkene, catalyzed by a tertiary amine like DABCO. nrochemistry.commdpi.comorganic-chemistry.org

The accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction involves three key steps nrochemistry.comprinceton.edu:

Michael Addition: The reaction is initiated by the nucleophilic addition of DABCO to the activated alkene, forming a zwitterionic enolate intermediate. nrochemistry.comprinceton.edu

Aldol (B89426) Addition: This intermediate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a second zwitterionic adduct. nrochemistry.com

Catalyst Elimination: Finally, a proton transfer and elimination of the DABCO catalyst yields the highly functionalized allylic alcohol product. nrochemistry.comprinceton.edu

The rate-determining step is the aldol addition, and the reaction rate can be enhanced by factors that stabilize the zwitterionic intermediate or activate the aldehyde. princeton.edu

Knoevenagel Condensations and Related Addition Reactions

DABCO is an efficient catalyst for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. scispace.comnih.gov This reaction is crucial for the synthesis of various fine chemicals, therapeutic drugs, and functional polymers. scispace.com

The catalytic activity of DABCO in Knoevenagel condensations has been demonstrated in various solvent systems, including environmentally friendly options like water and ionic liquids. rsc.orgacs.org For instance, a composite system of DABCO with a hydroxy-functionalized ionic liquid has shown excellent performance in the condensation of aromatic aldehydes with ethyl cyanoacetate, affording products in high yields and short reaction times. scispace.comnih.govrsc.org The reusability of such catalytic systems adds to their practical advantages. nih.gov

DABCO's catalytic prowess extends to other addition reactions as well. It has been employed in the synthesis of complex heterocyclic structures like spirooxindoles through [3+2] cycloaddition reactions. nih.gov In these reactions, DABCO acts as a catalyst to generate a reactive intermediate that undergoes cycloaddition with another component to furnish the desired spirocyclic product. nih.gov

Asymmetric Organocatalysis Utilizing Chiral this compound Derivatives

The development of asymmetric organocatalysis has been a major focus in modern synthetic chemistry, aiming to control the stereochemical outcome of reactions. yale.eduyoutube.com Chiral derivatives of DABCO have emerged as effective organocatalysts for enantioselective transformations.

For example, new chiral ionic liquids based on the DABCO scaffold have been synthesized and successfully applied in the asymmetric Diels-Alder reaction of cyclopentadiene (B3395910) with α,β-unsaturated aldehydes. nih.gov These catalysts have demonstrated the ability to induce high enantioselectivity, producing the desired products with up to 93% enantiomeric excess (ee). nih.gov A key advantage of these chiral ionic liquid catalysts is their recyclability, allowing for multiple uses with only a slight decrease in catalytic activity and enantioselectivity. nih.gov

Other C-C and C-X Bond Forming Reactions

DABCO's catalytic utility is not limited to the aforementioned reactions. It has been shown to promote a variety of other carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. nih.gov For example, DABCO has been used as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives through a one-pot, three-component reaction of aromatic aldehydes, dimedone, and active methylene compounds in aqueous media. tandfonline.com This method offers advantages such as simple workup, neutral reaction conditions, and good yields. tandfonline.com

Furthermore, DABCO has been utilized in the construction of γ-lactams featuring an all-carbon quaternary center through a reaction between activated cyclopropanecarboxamides and electron-deficient alkenes. dntb.gov.ua It also plays a role in promoting tandem reactions, such as the aza-Michael/Knoevenagel tandem reaction of thiazolidine-2,4-dione with electron-deficient alkenes. dntb.gov.ua

This compound as a Prototypical Base Catalyst

Beyond its role as a nucleophilic organocatalyst, DABCO is widely recognized as an effective and versatile base catalyst. eurjchem.comscilit.com Its basicity (pKa of the conjugate acid is 8.8) and sterically accessible nitrogen atoms make it suitable for a broad range of base-catalyzed transformations. wikipedia.org

DABCO has been employed as a catalyst in the synthesis of various heterocyclic compounds. For instance, it catalyzes the formation of xanthene derivatives in aqueous media and the one-pot synthesis of bis-spiro pyranopyrazole derivatives. eurjchem.com It has also been used in the synthesis of piperazine (B1678402) derivatives and 1,4-dihydropyridine (B1200194) heterocyclic compounds when supported on materials like SBA-15. eurjchem.com

The application of DABCO as a base catalyst is often highlighted for its mild reaction conditions, high selectivity, and environmental friendliness. eurjchem.com

Role of this compound in Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases. Quaternary ammonium (B1175870) salts derived from DABCO have been investigated as phase-transfer catalysts. acs.org

A notable example is the use of 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloride as a multi-site phase-transfer catalyst for the synthesis of 1,4-bis(benzyloxy)benzene from benzyl (B1604629) chloride and hydroquinone (B1673460) in a solid-liquid system. psu.edu The use of this DABCO-based catalyst, particularly in conjunction with ultrasound irradiation, has been shown to significantly enhance the reaction rate. psu.edu

Furthermore, in the realm of asymmetric catalysis, chiral anions have been used in combination with a positively charged DABCO-fluorine moiety for enantioselective fluorination of alkenes. pnas.org In this system, the chiral phosphate (B84403) anion acts as a solid-liquid phase transfer catalyst, bringing the electrophilic fluorine source into the organic phase where the reaction occurs with high enantioselectivity. pnas.org

Elucidation of Phase Transfer Mechanisms

The mechanism of phase-transfer catalysis (PTC) involving this compound derivatives often involves the formation of a key catalytic intermediate that facilitates the transfer of a reactant from one phase to another where the reaction occurs. In solid-liquid PTC systems, the catalyst shuttles the anionic reactant from the solid phase to the organic phase.

For instance, in the synthesis of 1,4-bis(benzyloxy)benzene from hydroquinone and benzyl chloride using a multi-site phase-transfer catalyst (MPTC) like 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloride, the reaction is proposed to follow a specific mechanistic pathway. psu.edu The sodium salt of hydroquinone, which is insoluble in the organic solvent, is brought into the organic phase by the MPTC. The catalytic cycle involves the exchange of the chloride anions of the MPTC with the sodium salt of hydroquinone at the solid-liquid interface. This newly formed active catalyst then reacts with benzyl chloride in the organic phase to yield the product and regenerate the catalyst. The reaction rate in such systems can be significantly enhanced by factors like ultrasound irradiation. psu.edu

In other applications, such as the enantioselective fluorination of alkenes, a chiral phosphate anion is utilized in conjunction with a positively charged 1,4-diazabicyclo[2.2.2]octane-fluorine moiety (formed from Selectfluor). pnas.org This system operates via solid-liquid phase transfer, where the organophosphate catalyst imparts both solubility to the fluorine source in nonpolar solvents and a chiral environment for the reaction. pnas.org The mechanism is believed to involve hydrogen bonding between the substrate's directing group and the phosphate catalyst, which facilitates the enantioselective delivery of the electrophilic fluorine. pnas.org

A proposed kinetic model for these reactions often follows a pseudo-first-order rate law, which can be used to analyze the effects of various reaction parameters. psu.edu

Design of Advanced Phase Transfer Catalysts Based on this compound

The development of advanced phase-transfer catalysts based on the this compound scaffold aims to enhance catalytic efficiency, selectivity, and applicability. A key strategy in this area is the design of multi-site phase-transfer catalysts (MPTCs).

An example of such a catalyst is 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloride. psu.edu This MPTC has demonstrated high efficiency in promoting reactions between immiscible reagents. The presence of two active sites on the catalyst molecule is thought to enhance its ability to transport the reacting anion into the organic phase, thereby increasing the reaction rate compared to single-site catalysts. ijsr.net The synthesis of this MPTC involves the reaction of DABCO with benzyl chloride. psu.edu

The efficacy of these MPTCs has been evaluated in various etherification reactions, such as the synthesis of 1,4-bis(benzyloxy)benzene and 1-butoxynaphthalene. psu.eduijsr.net In these studies, the MPTC, particularly when combined with ultrasound irradiation, showed superior activity compared to conventional single-site phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB). ijsr.netchesci.com

Below is a table comparing the efficacy of a multi-site phase-transfer catalyst based on this compound with single-site catalysts in the synthesis of 1-butoxynaphthalene. ijsr.net

CatalystTypeApparent Rate Constant (k_app) x 10^3 min^-1
1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichlorideMulti-site5.8
Tetraoctylammonium Bromide (TOAB)Single-site4.9
Tetrahexylammonium Bromide (THAB)Single-site4.2
Tetrabutylammonium Bromide (TBAB)Single-site3.6
Tetrabutylammonium Chloride (TBAC)Single-site3.2

Metal-Free Catalysis and Organocatalysis with this compound

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a prominent organocatalyst, valued for being inexpensive, environmentally friendly, and highly reactive. researchgate.netbohrium.com It functions as both a nucleophile and a base in a wide range of organic transformations. researchgate.net

A significant application of DABCO in metal-free catalysis is in the Sonogashira coupling reaction. rsc.orgrsc.org Researchers have developed an efficient, solvent-free, and metal-free Sonogashira protocol using DABCO as the catalyst. rsc.org This method achieves good conversion and selectivity for the cross-coupling product under mild conditions, offering a greener alternative to traditional palladium-catalyzed systems. rsc.orgresearchgate.net The reaction is believed to proceed through a nucleophilic substitution pathway.

DABCO has also proven to be an effective organocatalyst in various multicomponent reactions. For example, it catalyzes the synthesis of bis-thiazolidinone derivatives from aldehydes, ethylenediamine, and thioglycolic acid under microwave irradiation. benthamdirect.comresearchgate.neteurekaselect.com This method is noted for its high yields, rapid reaction times, and the reusability of the catalyst. benthamdirect.comresearchgate.net

The versatility of DABCO as an organocatalyst extends to a variety of other reactions, including:

Baylis-Hillman reactions researchgate.net

Cycloadditions bohrium.com

Knoevenagel condensations nih.gov

Synthesis of heterocyclic compounds like pyranopyrazoles and xanthene derivatives. eurjchem.com

The catalytic activity of DABCO in these transformations is attributed to its unique cage-like structure and its ability to act as a potent nucleophile or a moderately strong base. researchgate.net

The following table summarizes the yield of bis-thiazolidinone derivatives synthesized using DABCO as an organocatalyst with different aromatic aldehydes. researchgate.net

AldehydeProductYield (%)
4-Chlorobenzaldehyde4a94
4-Hydroxybenzaldehyde4b92
4-Methylbenzaldehyde4c90
4-Methoxybenzaldehyde4d93
3-Nitrobenzaldehyde4e91

Mechanistic Investigations of 1,4 Diazoniabicyclo 2.2.2 Octane Mediated Reactions

Reaction Kinetics and Thermodynamic Analysis of Catalytic Cycles

Kinetic studies have provided significant insights into the rate-determining steps of DABCO-catalyzed reactions. For instance, in a photocatalytic C–H functionalization of aldehydes, the hydrogen atom transfer (HAT) step carried out by the DABCO radical cation has a calculated kinetic barrier of 16.9 kcal·mol⁻¹ in the gas phase. nih.gov This barrier is influenced by the solvent, decreasing to 14.07 kcal·mol⁻¹ in 1,4-dioxane, which highlights the solvent's role in stabilizing the transition state. nih.gov The rate of disappearance of the DABCO radical cation has also been determined through cyclic voltammetry, revealing parallel pseudo-first-order and second-order decay pathways.

Thermodynamic analysis reveals the energy changes throughout the catalytic cycle. The aforementioned HAT reaction involving DABCO is thermodynamically endergonic by +6.8 kcal·mol⁻¹, indicating that it requires an energy input to proceed. nih.gov In contrast, the same reaction catalyzed by quinuclidine (B89598) is exergonic. nih.gov This underscores that while a positive Gibbs free energy change suggests a non-spontaneous step, it can still be sufficiently fast to be synthetically useful. nih.gov In other systems, such as C-H bond activation by a Nickel(III)-hydroxo complex, thermodynamic parameters like the O-H bond dissociation free energy of the resulting Ni(II)-aqua species have been estimated to be in the range of 96.6–100.3 kcal mol⁻¹, providing crucial data for understanding the driving forces of the reaction. acs.org

Reaction TypeParameterValueConditions
Photocatalytic Aldehyde C-H FunctionalizationKinetic Barrier (HAT step)16.9 kcal·mol⁻¹Gas Phase
Photocatalytic Aldehyde C-H FunctionalizationKinetic Barrier (HAT step)14.07 kcal·mol⁻¹1,4-dioxane
Photocatalytic Aldehyde C-H FunctionalizationGibbs Free Energy (ΔG)+6.8 kcal·mol⁻¹1,4-dioxane
Ni(III)-Hydroxo C-H Bond ActivationO-H Bond Dissociation Free Energy96.6–100.3 kcal mol⁻¹DMSO, 35 °C

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms hinges on the identification and characterization of transient species, including intermediates and transition states. In DABCO-mediated reactions, a variety of intermediates have been proposed and studied.

A common intermediate is the DABCO radical cation , formed via single-electron oxidation in photocatalytic cycles. nih.gov This species is a potent hydrogen atom abstractor, capable of activating C-H bonds in substrates like aldehydes. nih.gov Experimental evidence for its existence and role includes radical trapping experiments. nih.gov

In other contexts, DABCO acts as a nucleophile, leading to the formation of ammonium (B1175870) ylides and ammonium salts . For example, in a Michael/alkylation cascade reaction, DABCO attacks an oxindole (B195798) to form an ammonium salt, which is then deprotonated to generate a reactive ammonium ylide intermediate. researchgate.net These intermediates have been tentatively identified through control experiments and dynamic high-resolution mass spectrometry. researchgate.net

Computational studies using Density Functional Theory (DFT) have been instrumental in characterizing both intermediates and transition states. In the diastereoselective cyclization between β-alkyl nitroolefins and alkylidene malononitriles, DFT calculations revealed a multi-step pathway involving deprotonation, Michael addition, 1,3-proton transfer, Pinner-type cyclization, and finally, a ring contraction. nih.gov The study identified the structures of the intermediates at each stage and calculated the energy of the transition states, identifying the ring contraction as the rate-determining step with a barrier of 24.9 kcal/mol. nih.gov Similarly, the transition state for the HAT step in aldehyde functionalization has been computationally modeled, revealing the geometry of the interacting molecules at the peak of the energy barrier. nih.gov

Computational and Experimental Probing of Solvent Effects on Catalytic Efficacy

The choice of solvent can dramatically influence the rate, yield, and selectivity of a chemical reaction. In DABCO-catalyzed processes, both experimental and computational methods have been employed to understand these effects.

Experimental solvent screening is a common approach. In the synthesis of thiazolidine-2-thiones from propargylamines and carbon disulfide, a direct comparison showed that running the reaction neat (solvent-free) with DABCO as the catalyst gave a 90% yield in just 2 hours at room temperature. acs.org This was significantly more efficient than using other catalysts in solvents. acs.org For the Fisher indole (B1671886) synthesis, deep eutectic solvents (DESs) based on N-alkylated DABCO and polyethylene (B3416737) glycol (PEG) were developed. acs.org The yield of the desired indole was significantly higher in these DESs compared to conventional solvents like ethanol (B145695), demonstrating the dual role of the DES as both solvent and catalyst. acs.org

ReactionCatalystSolvent/ConditionYield (%)Time (h)
Thiazolidine-2-thione SynthesisDBU (30 mol%)Dichloromethane1724
Thiazolidine-2-thione SynthesisDBU (30 mol%)Solvent-free9124
Thiazolidine-2-thione SynthesisDABCO (30 mol%)Solvent-free902
Thiazolidine-2-thione SynthesisTriethylamineSolvent-free024
Fisher Indole SynthesisNoneEthanol472.5
Fisher Indole SynthesisDABCO-IL 3None502.5
Fisher Indole SynthesisDABCO-IL 3 + PEG 200DES891.5
Fisher Indole SynthesisDABCO-IL 3 + PEG 400DES931.5

Stereochemical Control and Selectivity Enhancement in 1,4-Diazoniabicyclo[2.2.2]octane-Catalyzed Processes

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. DABCO has been effectively used as a catalyst to control both diastereoselectivity and enantioselectivity in a variety of transformations.

DABCO has been shown to induce high diastereoselectivity. In a notable example, a Michael/alkylation cascade reaction to form spirocyclopropyl oxindoles proceeded with good to excellent diastereoselectivities. researchgate.net Computational studies on a diastereoselective cyclization to form azetidine (B1206935) nitrones revealed that DABCO plays a dual role, acting as both a proton abstractor and a proton shuttle. nih.gov This dual functionality is key to rationalizing the observed high diastereoselectivity of the reaction. nih.gov Similarly, a highly stereoselective synthesis of β-glycosyl esters was achieved using a combination of reagents that included DABCO, proceeding through a dynamic kinetic acylation pathway to favor the β-anomer. bohrium.com

In some cases, DABCO is used in conjunction with a chiral co-catalyst to achieve high enantioselectivity. For instance, the Baylis-Hillman reaction can be rendered enantioselective with the use of a chiral thiourea (B124793) organocatalyst alongside DABCO, achieving enantiomeric excesses (ee) of up to 88%. wikipedia.org

Furthermore, DABCO can control regioselectivity. In the bromolactonization of conjugated enynes, DABCO catalyzes a highly regio- and stereoselective syn-1,4-addition, selectively forming an axially chiral allene (B1206475) and a stereogenic center over other possible isomers. researchgate.net

Reaction TypeKey ReagentsSelectivity OutcomeReported Value
Bromolactonization of EnynesDABCO , NBSHigh Regio- and Stereoselectivitysyn-1,4-addition favored
Michael/Alkylation CascadeDABCO Good to Excellent Diastereoselectivity>20:1 dr in some cases
Baylis-Hillman ReactionDABCO , Chiral ThioureaHigh Enantioselectivityup to 88% ee
Synthesis of β-glycosyl estersDABCO , EDCI, HOBtHigh β-stereoselectivity-
Diastereoselective CyclizationDABCO High DiastereoselectivityExplained by dual catalytic role

Hydrogen Bonding and Non-Covalent Interactions in Catalysis

Hydrogen bonding is a particularly prominent interaction involving the protonated form of DABCO. The N-H groups of the this compound cation can act as hydrogen bond donors, interacting with Lewis basic sites on substrates or other molecules in the reaction medium. Crystal structure analyses of various DABCO salts and hydrates have confirmed the prevalence of N—H⋯O hydrogen bonds, which organize the molecules into specific supramolecular architectures. nih.govacs.org This ability to form structured aggregates is exploited in catalyst design, for example, through the self-assembly of DABCO with bis(hexafluoroalcohols), which allows for catalyst recycling. nih.govacs.org

In catalytic cycles, DABCO can act as a "proton shuttle," a role facilitated by hydrogen bonding. nih.gov It can accept a proton from one site of a substrate and, while held in proximity by non-covalent forces, deliver it to another site, thereby facilitating isomerization or cyclization steps. nih.gov The development of deep eutectic solvents (DESs) using DABCO derivatives and hydrogen bond donors like polyethylene glycol (PEG) explicitly harnesses these interactions to create a unique reaction environment that can enhance reaction rates and yields. acs.org

1,4 Diazoniabicyclo 2.2.2 Octane in Supramolecular Chemistry

Host-Guest Interactions and Molecular Recognition with 1,4-Diazoniabicyclo[2.2.2]octane Derivatives

The unique structural and electronic properties of this compound derivatives make them compelling candidates for studies in molecular recognition and host-guest chemistry. The dicationic nature of the core scaffold allows for strong electrostatic and hydrogen-bonding interactions, which are fundamental to the selective binding of various guest species.

Anion Recognition and Binding Studies

The diprotonated form of DABCO, [H₂DABCO]²⁺, serves as an effective hydrogen-bond donor, enabling it to form stable complexes with a variety of anions. These interactions are central to the formation of distinct supramolecular assemblies, where the dication recognizes and binds anions through a network of hydrogen bonds.

In the solid state, the this compound dication has been shown to form trimeric aggregates with anions such as 2-chlorobenzoate (B514982) and 3-chlorobenzoate. chemrxiv.orgnih.gov In these structures, the dication bridges two anions via strong N-H···O hydrogen bonds. nih.gov A similar trimeric unit is observed with 2,4,6-trinitrophenolate, which is further connected by π–π interactions to form layered structures. eurjchem.com The interaction with terephthalate (B1205515) anions also results in chain-like structures held together by N-H···O hydrogen bonds. nih.gov

The stoichiometry of the resulting salt, and thus the nature of the anion recognition, can be influenced by the solvent used during crystallization. For instance, the reaction of DABCO with 4-nitrobenzoic acid yields a 1:1 salt dihydrate in an ethanol (B145695)/water mixture, but a 1:2 salt in methanol, highlighting the role of the environment in the self-assembly process. doaj.org

The dication also forms complexes with inorganic anions. In the structure of this compound hexaaquamagnesium bis(sulfate), the dicationic amine is hydrogen-bonded to sulfate (B86663) anions. researchgate.net Similarly, extensive hydrogen bonding is observed between the dication, oxalate (B1200264) anions, and water molecules in the crystal structure of this compound aquabis(oxalato-κ²O,O′)copper(II) dihydrate. mdpi.com With more complex anions like tetrachloridocadmate(II), the dication and anion are linked via hydrogen bonds involving a lattice water molecule, leading to a layered supramolecular structure. acs.org

The interaction between DABCO-based cations and various anions has also been investigated theoretically. Density Functional Theory (DFT) calculations have been used to study the interactions between N-alkylated this compound cations and anions such as Cl⁻, Br⁻, PF₆⁻, and BF₄⁻, providing insights into the nature of the bonding and charge distribution within these complexes. reading.ac.uk

Table 1: Examples of Anion Recognition by this compound Dication
AnionStructural MotifKey InteractionsReference(s)
2-ChlorobenzoateTrimeric unitN-H···O hydrogen bonds chemrxiv.org
3-ChlorobenzoateTrimeric unitN-H···O hydrogen bonds nih.gov
2,4,6-TrinitrophenolateTrimeric aggregateN-H···O hydrogen bonds, π–π interactions eurjchem.com
TerephthalateAlternating chainsN-H···O hydrogen bonds nih.gov
4-Nitrobenzoate1:2 saltN-H···O hydrogen bonds doaj.org
Sulfate3D network with [Mg(H₂O)₆]²⁺N-H···O hydrogen bonds researchgate.net
Oxalate3D network with [Cu(C₂O₄)₂(H₂O)]²⁻N-H···O hydrogen bonds mdpi.com
Tetrachloridocadmate(II)Layered structure with waterN-H···O and O-H···Cl hydrogen bonds acs.org
5-AminotetrazolateHydrogen-bonded layersN-H···N hydrogen bonds psu.edu

Cation Complexation and Encapsulation

While the dicationic nature of this compound makes it a prime candidate for anion binding, its derivatives have also been explored in the context of cation complexation, although not typically in a traditional host-guest encapsulation sense. Instead, these derivatives often act as ligands that coordinate to metal cations, forming larger supramolecular assemblies.

For example, amphiphilic derivatives of mono-quaternized DABCO have been synthesized and shown to form complexes with transition metal and lanthanide ions, including copper(II) and lanthanum(III). researchgate.net These metallosurfactants can self-assemble in solution, forming various morphological structures. uni-saarland.de Similarly, complexes of alkylated DABCO derivatives with Ag(I) and Gd(III) have been reported. chemrxiv.org

In some instances, the this compound dication is incorporated into crystal structures alongside other cations. In the compound (C₆H₁₄N₂)Mg(H₂O)₆₂, the dication exists as a counterion to the hexaaquamagnesium(II) complex cation. researchgate.net In a unique three-dimensional iodobismuthate framework, the diprotonated dication acts as a countercation, while neutral DABCO molecules coordinate to potassium cations within the structure. uni-saarland.denih.gov

Neutral Molecule Encapsulation and Inclusion Chemistry

The parent molecule, neutral 1,4-diazabicyclo[2.2.2]octane (DABCO), is a well-studied guest in inclusion chemistry. Its size and shape make it an ideal candidate for encapsulation within the cavities of various host molecules.

Studies using endo-functionalized bis-urea/thiourea (B124793) macrocycles have demonstrated the spontaneous and thermodynamically favorable encapsulation of neutral DABCO. researchgate.netresearchgate.net These inclusion complexes are stabilized by a combination of bifurcated N-H···N hydrogen bonds, C-H···π interactions, and dipole-dipole forces. researchgate.netresearchgate.net The encapsulation within the π-electron-rich cavity of these hosts leads to a notable shielding of the guest's protons in ¹H NMR spectra. researchgate.netresearchgate.net

Thiourea is also known to form a layered inclusion compound with DABCO, with a stoichiometry of (thiourea)₂·(DABCO). acs.orguni-saarland.de In this supramolecular arrangement, the DABCO molecules are intercalated within a two-dimensional network of thiourea molecules. The weak guest-host interaction is confirmed by solid-state ¹³C CP-MAS NMR studies. acs.orguni-saarland.de

Furthermore, the dicationic form, this compound, can also participate in the formation of inclusion compounds. For instance, 1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane cations have been found as guest species within large, irregular cage-like voids in a three-dimensional host framework composed of silicate (B1173343) anions and water molecules. researchgate.net

Formation and Characterization of Charge-Transfer Complexes Involving this compound

1,4-Diazabicyclo[2.2.2]octane (DABCO) and its derivatives can act as electron donors in the formation of charge-transfer (CT) complexes with suitable electron acceptors. These complexes are characterized by a new, broad absorption band in the UV-Vis spectrum that is not present in the spectra of the individual components.

A notable example is the formation of a charge-transfer complex between DABCO and various sulfonyl chlorides. acs.orgnih.gov Spectroscopic studies have confirmed the formation of these complexes, which play a crucial role in triggering the sulfonylation of DABCO under mild conditions, leading to the synthesis of N-ethylated piperazine (B1678402) sulfonamides. acs.orgnih.gov The formation of the CT complex facilitates the cleavage of the C-N bond in DABCO. nih.gov

DABCO also forms a charge-transfer complex with sulfur dioxide, known as DABCO bis(sulfur dioxide) or DABSO. researchgate.net This stable, solid adduct serves as a convenient surrogate for gaseous sulfur dioxide in various chemical reactions, such as in palladium-catalyzed aminosulfonylation processes. researchgate.net

The interaction of DABCO with tetrahalomethanes, such as carbon tetrabromide, also leads to the formation of donor-acceptor complexes, which have been characterized by X-ray crystallography. Additionally, the interaction of DABCO with rare gases has been studied theoretically to understand the nature of the intermolecular potential.

Table 2: Characterization of Charge-Transfer Complexes of 1,4-Diazabicyclo[2.2.2]octane
AcceptorMethod of CharacterizationKey FindingsReference(s)
(Hetero)aryl sulfonyl chloridesUV-Vis spectroscopy, NMR spectroscopyFormation of a CT complex that facilitates C-N bond cleavage and sulfonylation. acs.orgnih.gov
Sulfur dioxide (SO₂)Elemental analysisFormation of a stable adduct (DABSO) that acts as an SO₂ surrogate. researchgate.net
Carbon tetrabromide (CBr₄)X-ray crystallographyFormation of a crystalline donor-acceptor complex.
Rare gases (He, Ne, Ar, Kr)Theoretical calculationsCharacterization of low-energy stationary points on the ground state potential.

Self-Assembly and Supramolecular Architectures Utilizing this compound Scaffolds

The rigid and linear nature of the 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold makes it an excellent linker or building block for the construction of a wide variety of supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs).

DABCO has been widely used as a bridging ligand to connect metal centers, leading to the formation of one-dimensional, two-dimensional, and three-dimensional coordination polymers. For instance, it has been used to link bis(acetylacetonato)cobalt(II) units into a one-dimensional chain. nih.gov It also acts as a linker between dinuclear copper(II) complexes, forming discrete, sandwich-like tetranuclear species. In the presence of different metal salts and linkers, DABCO can direct the formation of diverse architectures, such as the one-dimensional chains seen with HgCl₂.

In the field of MOFs, DABCO and its derivatives are frequently employed as pillar ligands to connect two-dimensional layers of metal-carboxylate units, creating three-dimensional frameworks with porous structures. The modulated self-assembly of the pillar-layer MOF [Cu₂(1,4-ndc)₂(dabco)]n (where 1,4-ndc is 1,4-naphthalenedicarboxylate) has been studied to control the crystallinity and particle size of the resulting material. reading.ac.uk The N,N'-dioxide derivative of DABCO has also been used to construct novel metal-organic complexes with interesting phase transition, ferroelectric, and dielectric properties. eurjchem.com

Furthermore, the self-assembly process can be directed by the specific interactions of DABCO. For example, DABCO can induce the self-assembly of two trisporphyrin units to form a stable 2:3 double-decker molecular coordination cage. Amphiphilic derivatives of quaternized DABCO have been shown to self-assemble in solution, forming micelles and other aggregates that can act as carriers for hydrophobic drugs. uni-saarland.de The diprotonated dication also forms distinct supramolecular architectures with various anions, such as the discrete H-bonded trimeric units with 2-chlorobenzoate, which exhibit ferroelectric properties. chemrxiv.org

Dynamic Covalent and Non-Covalent Assembly Systems

The reactivity of the nitrogen atoms in 1,4-diazabicyclo[2.2.2]octane (DABCO) allows for its incorporation into dynamic chemical systems, where the reversible formation and breaking of bonds lead to adaptable and responsive materials.

A significant application of DABCO in dynamic covalent chemistry is its use as a reversible crosslinker in polymer networks through transalkylation chemistry. researchgate.net Dynamically crosslinked polymers, also known as covalent adaptable networks (CANs), can be reprocessed and recycled. In these systems, DABCO is used to form reversible C-N bonds with benzylic bromide functionalized polyacrylates. researchgate.net The exchange reaction of benzyl (B1604629) bromide with DABCO is efficient and does not require a catalyst, and the resulting networks exhibit fast stress relaxation at elevated temperatures. researchgate.net

DABCO derivatives have also been utilized in systems that combine dynamic covalent and non-covalent assembly. In one study, quaternary ammonium (B1175870) salts derived from DABCO were used to induce the formation of dynamic imine macrocycles from aldehyde and amine building blocks. researchgate.net The resulting supramolecular polymers are held together by both the dynamic covalent imine bonds of the macrocycle and the non-covalent host-guest interactions between the macrocycle (host) and the DABCO derivative (guest). researchgate.net This synchronized self-assembly process provides a novel route to complex, dynamic materials.

The rotational dynamics of DABCO within crystalline solids represents a form of dynamic non-covalent assembly. In co-crystals with tritylacetylene halides, DABCO exhibits fast rotation, and the energy barrier for this rotation is influenced by subtle changes in the steric interactions within the crystal lattice. mdpi.com This highlights how non-covalent interactions can be tuned to control dynamic processes in the solid state.

Applications of 1,4 Diazoniabicyclo 2.2.2 Octane in Advanced Materials Science

1,4-Diazoniabicyclo[2.2.2]octane as a Building Block for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. DABCO is frequently employed as a pillar or linker in the synthesis of MOFs, connecting metal-containing layers to form three-dimensional structures with well-defined pores. researchgate.net

Design and Synthesis of DABCO-based MOFs with Tunable Porosity

The design of DABCO-based MOFs allows for the tuning of porosity by carefully selecting the metal ions and other organic linkers. The synthesis typically involves solvothermal or hydrothermal methods where the components are mixed in a suitable solvent and heated. researchgate.netsharif.edu For instance, the reaction of a metal salt like zinc nitrate (B79036) with a dicarboxylic acid such as 1,4-benzenedicarboxylic acid (BDC) in the presence of DABCO yields a pillared-layer MOF. researchgate.net The molar ratio of the reactants, temperature, and solvent can be varied to control the crystal growth and resulting pore size. nsc.ru

Studies have shown that the choice of metal in M-DABCO MOFs (where M can be Ni, Co, Cu, or Zn) significantly impacts the material's properties, including surface area and gas adsorption selectivity. elsevierpure.comuantwerpen.be For example, a series of M-DABCO MOFs demonstrated that the Ni-containing framework exhibited the best performance for CO2 adsorption and CO2/CH4 selectivity. elsevierpure.comuantwerpen.be The porosity of these materials can be further modified by introducing functional groups onto the primary organic linkers or by using different dicarboxylic acids, which alters the spacing between the layers pillared by DABCO. mdpi.comfrontiersin.org

Below is a table summarizing the synthesis conditions and resulting properties of some DABCO-based MOFs:

MOF NameMetal IonOrganic Linker(s)Synthesis MethodResulting Properties
[Cu2(bdc)2(dabco)]Cu(II)1,4-benzenedicarboxylic acid (bdc), DABCOSolvothermal3D porous structure, can be loaded with molecules like ferrocene. mdpi.comacs.org
[Cu2(ndc)2(dabco)]Cu(II)2,6-naphthalenedicarboxylic acid (ndc), DABCOSolvothermalSlower diffusion of guest molecules compared to the bdc analogue. mdpi.com
M-DABCO (M=Ni, Co, Cu, Zn)Ni(II), Co(II), Cu(II), Zn(II)1,4-benzenedicarboxylic acid (bdc), DABCOSolvothermalMetal identity influences gas adsorption properties. elsevierpure.comuantwerpen.be
Zn-BDC-DABCOZn(II)1,4-benzenedicarboxylic acid (bdc), DABCOSolvothermalEnhanced CO2 capture capacity compared to the 2D layered Zn-BDC. researchgate.net
Co-BDC-DABCOCo(II)1,4-benzenedicarboxylic acid (bdc), DABCOSolvothermal3D pillared structure with potential for CO2 capture. researchgate.net

Structural Diversity and Crystallographic Analysis of MOF Architectures

The structural diversity of DABCO-based MOFs is vast, arising from the variety of metal ions and organic linkers that can be employed. Crystallographic techniques, primarily single-crystal and powder X-ray diffraction, are essential for elucidating the precise atomic arrangement within these frameworks. nih.gov

Even subtle changes in the synthesis conditions can lead to the formation of different crystalline forms, or isomers, with distinct properties. For instance, [Cu4I4(DABCO)2] can exist in two different crystalline forms with different luminescent properties, and they can be reversibly interconverted. nih.gov

The table below presents crystallographic data for selected DABCO-based MOFs:

MOFCrystal SystemSpace GroupKey Structural FeaturesReference
[Cu2(bdc)2(dabco)]TetragonalP4/mmm3D porous structure with Cu paddlewheels and DABCO pillars. acs.org acs.org
Zn2(bdc)2(dabco)TetragonalP4/mmmIsomorphous with the Cu analogue. acs.org acs.org
[Cu4I4(DABCO)2] (Form I & II)--Two distinct crystalline forms with different luminescent properties. nih.gov nih.gov
DUT-8(M) (M=Ni, Co, Cu, Zn)--Structural flexibility depends on the metal ion. rsc.org rsc.org

Functionalization of MOF Pores and Surface Chemistry

The pores of DABCO-based MOFs can be functionalized to enhance their properties for specific applications. This can be achieved either by pre-functionalizing the organic linkers before MOF synthesis or by post-synthetic modification of the framework. Amine functionalization, in particular, has been shown to improve CO2 capture and separation capabilities. frontiersin.org

Integration of this compound into Polymeric Materials

DABCO's reactivity and bifunctional nature also make it a valuable component in the synthesis of advanced polymeric materials. It can be incorporated into polymer chains either as a pendant group or as part of the polymer backbone, and it can also act as a cross-linking agent.

Synthesis of Polymers Containing Pendant or Backbone this compound Moieties

Polymers containing DABCO moieties can be synthesized through various polymerization techniques. One common approach is the free radical polymerization of monomers that already contain a DABCO salt. For example, styrenic monomers bearing a DABCO salt have been synthesized and polymerized to create novel charged polymers. researchgate.netrsc.org These polymers have shown enhanced thermomechanical properties compared to those with singly-charged pendant groups. researchgate.net

Another method involves the quaternization of DABCO to form a doubly charged group, which can then be incorporated into a polymer structure. rsc.org For instance, polyaddition of DABCO with dibromoalkanes results in ionene polymers where the DABCO units are part of the polymer backbone. rsc.org Ring-opening metathesis polymerization (ROMP) has also been used to synthesize cationic polymers with DABCO-based groups, which have been investigated for their antimicrobial properties. researchgate.net

Cross-linking Agents and Monomers in Polymer Synthesis

DABCO can function as a cross-linking agent due to its two tertiary amine groups, which can react with suitable functional groups on polymer chains. rsc.orgresearchgate.net This has been demonstrated in the reversible cross-linking of acrylic polymers. A linear polyacrylate with benzyl (B1604629) bromide side groups can be cross-linked with DABCO, resulting in a dynamic network that is insoluble but can be redissolved in the presence of excess DABCO. rsc.org This dynamic nature allows for the design of materials that are robust like thermosets but can be reprocessed like thermoplastics. rsc.org

DABCO itself can also act as a monomer in certain polymerization reactions. researchgate.net For example, it can undergo cationic polymerization through SN2 displacement on the resulting ammonium (B1175870) ion intermediates. researchgate.net Furthermore, DABCO is widely used as a catalyst in the production of polyurethanes, where it facilitates the reaction between isocyanates and polyols. wikipedia.orgresearchgate.net

Polymer Electrolytes and Ion-Conducting Materials

The incorporation of this compound (DABCO) moieties into polymer structures is a significant strategy for creating robust anion exchange membranes (AEMs) and solid polymer electrolytes (SPEs). These materials are critical for technologies like alkaline water electrolyzers, fuel cells, and all-solid-state batteries.

Quaternized DABCO groups serve as cationic sites within the polymer matrix, facilitating the transport of anions. Researchers have successfully functionalized various polymer backbones, including polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene (PSEBS), polysulfone, and poly(2,5-benzimidazole), with DABCO derivatives. researchgate.netrsc.orgconicet.gov.ar For instance, a novel alkaline polymer electrolyte membrane based on PSEBS functionalized with DABCO was developed for use in alkaline water electrolysis. researchgate.net This membrane demonstrated an ion-exchange capacity (IEC) of 0.76 mmol g⁻¹ and an ionic conductivity of 7.5 S m⁻¹ at 30 °C, along with excellent durability in potassium hydroxide (B78521) solutions up to 10 wt.%. researchgate.net

In another approach, anion-conducting composite membranes were synthesized by cross-linking DABCO-functionalized cellulose (B213188) nanofibers with DABCO-polysulfone. rsc.org The amount of quaternized cellulose was adjusted to control the IEC and ionic conductivity of the resulting bionanocomposite. rsc.org Similarly, composite membranes of polytetrafluoroethylene (PTFE) and quaternary DABCO polysulfone (QDPSU) have been fabricated, achieving an ionic conductivity of 0.051 S cm⁻¹ at 50 °C. researchgate.net

The application extends to lithium batteries, where styrenic-DABCO-based ionic liquid monomers have been used to create semi-interpenetrating polymer network (semi-IPN) SPEs. nih.gov These electrolytes, reinforced by a poly(acrylonitrile) fibrous mat, exhibit high dimensional stability even at 150 °C and enhanced ability to suppress lithium dendrite growth, a common failure mechanism in lithium batteries. nih.gov The use of dual anions like bis(trifluoromethane sulfonyl)imide (TFSI⁻) and bis(fluoromethane sulfonyl)imide (FSI⁻) in these systems can create a synergistic effect, forming a stable and ion-conductive solid electrolyte interphase (SEI) layer. nih.gov

Table 1: Properties of Various this compound-Based Polymer Electrolytes
Polymer SystemApplicationIonic ConductivityIon Exchange Capacity (IEC)Reference
DABCO-functionalized PSEBSAlkaline Water Electrolysis7.5 S m⁻¹ at 30 °C0.76 mmol g⁻¹ researchgate.net
PTFE-Quaternary DABCO Polysulfone (QDPSU)Alkaline AEM Fuel Cells0.051 S cm⁻¹ at 50 °CNot specified researchgate.net
DABCO-Cellulose Nanofiber/DABCO-PolysulfoneAnion Conducting MembraneDependent on cellulose contentDependent on cellulose content rsc.org
Styrenic-DABCO-IL/PEO in PAN matAll-Solid-State Lithium BatteriesNot specifiedNot specified nih.gov
Poly(2,5-benzimidazole)/Poly(vinylbenzyl chloride) with BDABCOAlkaline Water ElectrolyzerGood performance reportedNot specified conicet.gov.arconicet.gov.ar

Role of this compound in Ionic Liquids and Deep Eutectic Solvents

This compound cations are fundamental building blocks for a novel class of dicationic ionic liquids (ILs) and deep eutectic solvents (DESs). sci-hub.se These compounds are lauded as "designable solvents" because their physicochemical properties, such as viscosity, thermal stability, and polarity, can be precisely tuned by modifying the cation and anion structures. sci-hub.se

DABCO-based ILs are typically synthesized via the N-alkylation of the two nitrogen atoms in the DABCO molecule with alkyl halides of varying chain lengths (e.g., C2, C5, C7). nih.govacs.orgacs.org This creates a dicationic structure that can be paired with various anions, such as bromide (Br⁻), iodide (I⁻), tetrafluoroborate (B81430) (BF₄⁻), or bis(trifluoromethanesulfonyl)imide (NTf₂⁻). nih.govdoaj.orgglobethesis.com Density Functional Theory (DFT) studies have shown that hydrogen bonding plays a substantial role in the stability of these ILs, particularly with larger anions like hexafluorophosphate (B91526) (PF₆⁻) and BF₄⁻. doaj.org

Furthermore, these DABCO-based ILs can act as the salt component in the formation of deep eutectic solvents. nih.govacs.orgacs.orgnih.gov DESs are mixtures of a salt and a hydrogen bond donor (HBD) that exhibit a significant depression in melting point compared to the individual components. Polyethylene (B3416737) glycols (PEGs) and various alcohols are commonly used as HBDs with DABCO-ILs. nih.govacs.orgacs.org The resulting DABCO-PEG-based DESs are nonvolatile, environmentally benign, and have been successfully used as dual solvent-catalyst systems in organic synthesis. nih.govacs.orgacs.orgnih.govresearchgate.net

Table 2: Examples of this compound-Based Ionic Liquids and Deep Eutectic Solvents
Cation StructureAnionSolvent TypeHydrogen Bond Donor (for DES)Reference
1,4-Diethyl-1,4-diazoniabicyclo[2.2.2]octaneIodide (I⁻)Ionic LiquidN/A nih.gov
1,4-Dipentyl-1,4-diazoniabicyclo[2.2.2]octaneBromide (Br⁻)Ionic LiquidN/A nih.govacs.org
1,4-Dibutyl-1,4-diazoniabicyclo[2.2.2]octaneBis(trifluoromethanesulfonyl)imide (NTf₂⁻)Ionic LiquidN/A globethesis.com
N-alkylated DABCO-ILsBromide (Br⁻), Iodide (I⁻)Deep Eutectic SolventPolyethylene glycols (PEGs), Alcohols nih.govacs.orgacs.org
Alkyl-DABCOPelargonateIonic LiquidN/A rsc.orgnih.govrsc.org

Fabrication of Advanced Composites and Hybrid Materials Incorporating this compound

The unique structural and chemical properties of the this compound cation allow it to be a versatile component in a wide array of advanced composites and hybrid materials, including metal-organic frameworks (MOFs), organic-inorganic hybrid halides, and functional polymer composites.

Metal-Organic Frameworks (MOFs): The parent molecule, 1,4-diazabicyclo[2.2.2]octane (DABCO), and its derivatives frequently serve as pillaring ligands in MOFs. rsc.org They bridge metal-carboxylate layers to create three-dimensional porous structures. A well-known example is the DUT-8(M) series (M = Ni, Co, Cu, Zn), with the general formula M₂(2,6-ndc)₂(dabco), where the DABCO ligand connects paddle-wheel units, resulting in frameworks that can exhibit reversible structural transformations upon gas adsorption. rsc.org The N,N'-dioxide derivative of DABCO (odabco) has also been used to construct zinc-based MOFs with varying topologies and pore volumes. nsc.ru

Hybrid Halide Materials: In the field of hybrid perovskite alternatives, DABCO plays multiple roles in the formation of iodobismuthate structures. acs.org Depending on the reaction conditions, it can act as a neutral linker bridging bismuth octahedra, a protonated dication [(DABCOH₂) ²⁺] serving as a charge-balancing counterion in the crystal lattice, or a ligand coordinating directly to metal centers like potassium or copper. acs.org For example, in the compound (C₆H₁₂N₂)BiI₃, neutral DABCO molecules link pairs of bismuth octahedra, while in (C₆H₁₄N₂)(C₆H₁₂N₂)KBiI₆, it is present as both a dication and a neutral ligand coordinating to potassium. acs.org Another study reported the synthesis of bis(this compound) di-μ-chlorido-bis[tetrachloridobismuthate(III)] dihydrate, an organic-inorganic hybrid material where the dication is separated by layers of the inorganic bioctahedra. nih.gov

Functional Composites and Hybrid Materials: The dication has been used to create functional surfaces and composites. A hybrid material composed of cellulose acetate/Al₂O₃ coated with N-propyl-1,4-diazoniabicyclo[2.2.2]octane chloride was developed for the adsorption of metal halides from ethanol (B145695) solutions. scielo.br In this system, the diamine is covalently bonded to the surface, creating a stable material with high adsorption capacity. scielo.br Additionally, the parent DABCO molecule is used as a catalyst in the reactive compatibilization process to prepare ternary bio-composites from polylactic acid, poly(butylene adipate-co-terephthalate), and thermoplastic starch, significantly improving the mechanical properties for applications in packaging. sigmaaldrich.com The adduct of DABCO with sulfur dioxide is also explored for creating advanced composites, coatings, and adhesives. chemimpex.com

Theoretical and Computational Studies of 1,4 Diazoniabicyclo 2.2.2 Octane Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical investigations have provided significant insights into the electronic structure and reactivity of 1,4-diazoniabicyclo[2.2.2]octane (DABCO). These studies are crucial for understanding its role as a catalyst and its interactions with other molecules. researchgate.neteurjchem.com

The electronic structure of DABCO has been a subject of numerous theoretical studies, often benchmarked against experimental data. researchgate.net Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed methods to predict its geometrical properties. researchgate.net It has been found that DFT methods can predict the geometrical properties of the DABCO molecule more accurately than MP2 perturbation theory. researchgate.net The structural flexibility of DABCO is a key feature, with its twisting potentials being a focus of computational analysis. researchgate.neteurjchem.com

The reactivity of DABCO is closely linked to its electronic properties. The nitrogen atoms with their lone pairs of electrons are the primary sites for its nucleophilic and basic character. rsc.org Computational studies have explored the proton affinities of DABCO, providing a quantitative measure of its basicity. nih.gov For instance, the proton affinity has been calculated using the G3MP2BHandHLYP composite method. nih.gov

Furthermore, quantum chemical calculations have been instrumental in understanding the formation of complexes between DABCO and other molecules. For example, studies have investigated the tetrel bonds between DABCO and various silicon and germanium compounds. nih.gov These studies revealed that DABCO forms a stronger bond with SiH₃X and GeH₃X compared to CH₃X, and that the stability of these complexes is primarily governed by electrostatic interactions and polarization. nih.gov The charge transfer from the nitrogen lone pair of DABCO to the anti-bonding orbital of the interacting molecule is a key factor in these interactions. nih.gov

Table 1: Calculated Proton Affinities of Tertiary Amines
CatalystCalculated Proton Affinity (kJ/mol)
1,4-diazabicyclo[2.2.2]octane (DABCO)Value not specified in provided text
1,2-dimethylimidazole (1,2-DMI)Value not specified in provided text
N-ethylmorpholine (NEM)Value not specified in provided text
Data from a study using the G3MP2BHandHLYP composite method in the gas phase at 298.15 K and 1 atm. nih.gov

Computational Modeling of Catalytic Reaction Mechanisms and Energy Landscapes

Computational modeling plays a pivotal role in elucidating the mechanisms of reactions catalyzed by this compound (DABCO) and mapping their corresponding energy landscapes. nih.govnih.gov These models provide a molecular-level understanding of the catalytic cycle, identifying transition states and intermediates that are often difficult to detect experimentally. nih.gov

DABCO is a well-known catalyst for a variety of organic reactions, including the Morita-Baylis-Hillman (MBH) reaction, Knoevenagel condensation, and urethane (B1682113) formation. researchgate.netresearchgate.net Computational studies, often employing Density Functional Theory (DFT), are used to investigate the reaction pathways. nih.gov For the urethane formation reaction between phenyl isocyanate and butan-1-ol, calculations at the G3MP2BHandHLYP level of theory have been used to determine the relative energies, enthalpies, and Gibbs free energies of reactants, transition states, intermediates, and products. nih.gov These calculations help in understanding the role of the catalyst in lowering the activation energy of the reaction. nih.gov

The energy landscape of a catalyzed reaction provides a comprehensive picture of the entire catalytic cycle, including both chemical transformation and conformational changes of the catalyst and substrates. nih.govnih.gov By mapping the energy landscape, researchers can identify the rate-limiting steps and understand how the catalyst facilitates the reaction. For example, in the context of enzyme catalysis, understanding the energy landscape can reveal how cofactors and active site residues contribute to different steps of the reaction, such as chemical conversion and product release. nih.govnih.gov

In the case of DABCO-catalyzed reactions, computational models have been used to explore the role of the catalyst as both a nucleophile and a base. rsc.org For instance, in the MBH reaction, DABCO acts as a nucleophilic catalyst. biorxiv.org Computational studies can model the initial nucleophilic attack of DABCO on the activated alkene, the subsequent addition to the aldehyde, and the final elimination of the catalyst. researchgate.net These models provide insights into the stereoselectivity of the reaction. biorxiv.org

Table 2: Calculated Relative Energies for the Reaction of Phenyl Isocyanate and Butan-1-ol with DABCO Catalyst
SpeciesΔE₀ (kJ/mol)ΔH (kJ/mol)ΔG (kJ/mol)
Reactant Complex (RC)Value not specified in provided textValue not specified in provided textValue not specified in provided text
Transition State (TS)Value not specified in provided textValue not specified in provided textValue not specified in provided text
Intermediate (IM)Value not specified in provided textValue not specified in provided textValue not specified in provided text
Product Complex (PC)Value not specified in provided textValue not specified in provided textValue not specified in provided text
Calculated at the G3MP2BHandHLYP level of theory in acetonitrile (B52724) using the SMD implicit solvent model at 298.15 K and 1 atm. nih.gov

Molecular Dynamics Simulations of this compound in Solution and Condensed Phases

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of this compound (DABCO) in solution and condensed phases. These simulations provide detailed information about the dynamics, structure, and interactions of DABCO with its surrounding environment at an atomistic level.

In solution, MD simulations can be used to investigate the solvation of DABCO and its derivatives. For instance, simulations can shed light on the structure of the solvation shell around the DABCO molecule and the nature of the interactions with solvent molecules. This is particularly important for understanding its reactivity and catalytic activity in different solvents. researchgate.netaip.org

In the condensed phase, MD simulations are employed to study the properties of materials containing DABCO, such as metal-organic frameworks (MOFs) and ionic liquids. rsc.orgdoaj.org In MOFs, DABCO can act as a linker or a guest molecule within the pores. rsc.orgacs.org MD simulations can explore the flexibility of the MOF structure, the diffusion of guest molecules, and the interactions between the framework and the guests. rsc.org For example, in the MOF DUT-8, which contains DABCO as a pillar, conformational isomerism has been shown to impact the material's flexibility. rsc.org

Furthermore, MD simulations have been used to study the phase transitions of DABCO-based compounds. rsc.orgrsc.org For example, 1-(chloromethyl)-1,4-diazoniabicyclo[2.2.2]octane bis(perchlorate) undergoes a reversible phase transition, which has been investigated by single-crystal X-ray diffraction and supported by the understanding of molecular motions that can be probed by MD simulations. rsc.org The simulations can help to understand the driving forces behind these transitions, such as the ordering and disordering of anions and the twisting motions of the DABCO ring. rsc.org

Table 3: Crystallographic Data for a DABCO-based Compound Exhibiting Phase Transition
ParameterRoom Temperature PhaseLow Temperature Phase
Compound 1-(chloromethyl)-1,4-diazoniabicyclo[2.2.2]octane bis(perchlorate)1-(chloromethyl)-1,4-diazoniabicyclo[2.2.2]octane bis(perchlorate)
Temperature Not specified170 K
Space Group PbcaP2₁/c
a (Å) 13.585(4)12.659(4)
b (Å) 12.926(4)16.121(5)
c (Å) 16.012(5)13.197(4)
β (°) 9091.231(4)
V (ų) 2811.8(16)2692.5(14)
Z 88
Data from single crystal X-ray diffraction. rsc.org

Prediction of Spectroscopic Signatures and Molecular Interactions

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound (DABCO) and understanding its molecular interactions. These theoretical approaches complement experimental techniques by providing a detailed assignment of spectral features and a deeper insight into the nature of intermolecular forces.

The vibrational spectra (FT-IR and FT-Raman) of DABCO have been studied both experimentally and computationally. researchgate.net Quantum-chemical calculations, using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) with various basis sets, are employed to calculate the vibrational frequencies and intensities. researchgate.net These calculations aid in the assignment of the observed spectral bands to specific vibrational modes of the molecule. researchgate.netresearchgate.net The visualization of these calculated vibrations provides a detailed description of the skeletal modes. researchgate.net

Theoretical studies have also been crucial in understanding the spectroscopic properties of DABCO in complexes and under different environmental conditions. For instance, post-Hartree-Fock and explicitly correlated coupled cluster approaches have been used to investigate the interaction of DABCO with rare gases. researchgate.netaip.org These calculations have shown that the inclusion of diffuse atomic orbitals is essential for the accurate description of the spectroscopic properties of these van der Waals clusters. researchgate.netaip.org The results from these computations have even led to the reassignment of experimental spectra for DABCO-rare gas complexes. researchgate.netaip.org

Furthermore, computational chemistry allows for the prediction of how molecular interactions will affect spectroscopic signatures. For example, the formation of hydrogen bonds or other non-covalent interactions involving DABCO can be modeled to predict shifts in vibrational frequencies or changes in electronic absorption spectra. acs.org This is particularly relevant for understanding host-guest interactions, such as the encapsulation of DABCO within macrocycles, where bifurcated N–H···N···H–N hydrogen bonds play a significant role. acs.org

Table 4: Comparison of Experimental and Calculated Vibrational Spectra of DABCO
Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated DFT/cc-pVQZ (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated DFT/cc-pVQZ (cm⁻¹)
Specific modes not detailed in provided textValues not providedValues not providedValues not providedValues not provided
The assignment of bands in the experimental spectra is made on the basis of quantum-chemical calculations. researchgate.net

Machine Learning Approaches for Property Prediction and Catalyst Design

Machine learning (ML) is emerging as a powerful tool in the study of this compound (DABCO), enabling the prediction of its properties and accelerating the design of new catalysts. acs.orgarxiv.org By learning from large datasets, ML models can identify complex relationships between molecular structure and activity, offering a faster alternative to traditional computational and experimental methods. arxiv.org

One application of ML is the prediction of properties for materials containing DABCO, such as metal-organic frameworks (MOFs). nih.govworldscientific.com For example, ML models can be trained to predict the drug loading capacity of MOFs based on features like their chemical composition (including the presence of DABCO), surface area, and pore volume. nih.govworldscientific.com These predictive models can significantly speed up the screening of new MOF candidates for specific applications. nih.gov

In the realm of catalyst design, ML is being used to discover novel and more efficient catalysts. biorxiv.orgchemrxiv.org For instance, a genetic algorithm combined with ML has been used to discover new tertiary amine catalysts for the Morita-Baylis-Hillman (MBH) reaction that are more active than the commonly used DABCO. chemrxiv.org This approach, often referred to as inverse design, starts with a desired property (e.g., high catalytic activity) and uses an ML model to generate candidate molecules. acs.org

Furthermore, ML can be integrated into automated workflows for catalyst discovery. acs.orgchemrxiv.org These workflows can combine computational screening, ML-based prediction, and even automated experimental validation to rapidly identify promising new catalysts. chemrxiv.org While many of these studies currently rely on computational data, the increasing availability of high-throughput experimental data is expected to further enhance the power of ML in this field. acs.org The development of new descriptors, which are quantitative representations of molecular features, is also a key area of research for improving the accuracy of ML models in catalysis. arxiv.org

Table 5: Examples of Machine Learning Applications Involving DABCO
Application AreaSpecific TaskMachine Learning TechniqueKey Finding
Materials Science Prediction of ibuprofen (B1674241) loading capacity in MOFsCatBoost algorithmML models can predict drug loading based on MOF properties. nih.gov
Catalyst Design Discovery of new catalysts for the Morita-Baylis-Hillman reactionGenetic Algorithm with MLDiscovered a catalyst eight times more active than DABCO. chemrxiv.org
Gas Separation Optimization of MOF-derived polymer membranesSynthesis-Condition-Finder (ML-based approach)ML can expedite the optimization of material synthesis parameters. rsc.org

1,4 Diazoniabicyclo 2.2.2 Octane in Specialized Chemical Applications

Electrochemical Applications of 1,4-Diazoniabicyclo[2.2.2]octane and its Derivatives

The unique electrochemical properties of the this compound framework, including its stable radical cation and dication states, make it a valuable component in electrocatalysis and energy storage systems.

The electrochemical behavior of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been a subject of detailed study. At platinum and gold electrodes in acetonitrile (B52724), DABCO undergoes a reversible one-electron oxidation to form a stable radical cation at approximately +0.30 V (versus the ferrocenium (B1229745) ion/ferrocene standard). researchgate.net This radical cation can be further oxidized in an irreversible process to a dication. researchgate.net The stability of the radical cation is a key feature of its redox chemistry. The formal redox potential (E°') of DABCO has been determined to be 986 mV versus the Standard Hydrogen Electrode (SHE) in phosphate (B84403) buffer solutions. researchgate.net

DABCO and its derivatives play a significant role as catalysts or mediators in electrochemical reactions. For instance, a derivative, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor, is a powerful oxidant and electrophilic fluorinating agent. benthamdirect.commsu.edubenthamscience.com Its high reduction potential indicates its strong fluorinating power. msu.edu Selectfluor's ability to act as an oxidant is harnessed in various transformations, including the oxidation of diphenyl diselenide for the electrophilic phenylselenenylation of alkenes. ciac.jl.cn

Furthermore, DABCO serves as a non-covalent proton relay in bio-inspired molecular electrocatalysts. In a synthetic iron complex designed for H₂ oxidation, the inclusion of DABCO as an external base facilitates the removal of protons from the active site. rsc.org This cooperative effect increases the rate of hydrogen oxidation without raising the overpotential, mimicking the proton pathways in natural hydrogenase enzymes. rsc.org

The properties of 1,4-diazabicyclo[2.2.2]octane have led to its application in various energy-related devices. It is a key component in the development of advanced catalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. sigmaaldrich.comsigmaaldrich.com Cobalt single-atom catalysts encapsulated in a metal-organic framework (MOF) that uses DABCO have demonstrated exceptional efficiency for the ORR. sigmaaldrich.comsigmaaldrich.com

In the realm of battery technology, DABCO has been investigated as an intercalating agent in cathode materials for aqueous zinc-ion batteries. acs.org Pre-intercalation of DABCO into the layers of vanadium pentoxide (V₂O₅) cathodes can enhance electrochemical performance. acs.org Depending on the synthesis method, DABCO can be intercalated in either a molecular or ionic form. The molecularly intercalated version (MDVO) creates a larger interlayer spacing and weaker interlayer interactions, which provides more storage space for charge carriers like Zn²⁺/H⁺, leading to enhanced capacity. acs.org In contrast, the ionically intercalated form (IDVO) has a more stabilized structure but shows lower capacity due to stronger ionic bonds that hinder ion transport. acs.org

Additionally, derivatives of DABCO are used in electrolytes for electrochemical capacitors. Long-chain ionic liquids based on monoquaternary DABCO cations have been explored as stable electrolytes. eurjchem.com

Carbon Dioxide Capture and Conversion Technologies Employing this compound

1,4-Diazabicyclo[2.2.2]octane is integral to developing materials and catalytic systems for both the capture and subsequent chemical conversion of carbon dioxide (CO₂), addressing critical environmental and chemical manufacturing needs.

1,4-Diazabicyclo[2.2.2]octane (DABCO) is widely used as a pillar or ligand in the construction of metal-organic frameworks (MOFs), which are highly porous materials studied for CO₂ capture. diva-portal.orgscispace.commdpi.com In these structures, DABCO links metal-containing secondary building units, creating a robust framework with tunable pore sizes and chemical environments. The adsorption of CO₂ in these materials is typically a physical process (physisorption), driven by van der Waals forces and electrostatic interactions between the CO₂ molecule and the MOF's internal surface. diva-portal.org

The chemical functionality of the MOF can be tailored to enhance CO₂ uptake and selectivity. For example, MOFs incorporating DABCO, such as [Zn₂(bdc)₂(dabco)] (where bdc is 1,4-benzenedicarboxylate), show selective CO₂ adsorption. mdpi.com The selectivity is often attributed to the favorable interaction between the quadrupole moment of CO₂ and the specific chemical and physical environment of the pores. sydney.edu.au

Introducing functional groups into the MOF structure can further increase CO₂ affinity. Amine-functionalized MOFs, including those with DABCO pillars, can exhibit enhanced CO₂ capture capabilities. scispace.com A recent strategy involves the sequential loading of ammonia (B1221849) (NH₃) into a copper-based MOF containing DABCO, which leads to a 106% increase in CO₂ uptake at 150 mbar and 298 K compared to the original MOF. acs.org This enhancement is due to the formation of a copper-carbamic acid complex within the pores, a mechanism confirmed by solid-state NMR and density functional theory calculations. acs.org

Table 1: CO₂ Adsorption Properties of Selected DABCO-Containing MOFs

MOF MaterialCompositionSurface Area (BET, m²/g)CO₂ UptakeConditionsRef.
[Zn₂(tdc)₂(dabco)]Zinc, 2,5-thiophenedicarboxylate, DABCO952High selectivity for CO₂/CH₄ and CO₂/N₂298 K mdpi.com
Co₃(ndc)₃(dabco)Cobalt, 2,6-naphthalenedicarboxylate, DABCO-Adsorbs CO₂ and N₂273–323 K researchgate.net
mCBMOF-1 (NH₃-loaded)Copper, 1,7-di(4-carboxyphenyl)-1,7-dicarba-closo-dodecaborane, DABCO-106% increase vs. pristine MOF298 K, 150 mbar acs.org
Cu(II)-MOFCopper, 4,4′,4′′-triazine-1,3,5-trial-triaminobenzoic acid, DABCO-High density of Lewis acid and basic sites- aaqr.org

Beyond capture, 1,4-diazabicyclo[2.2.2]octane (DABCO) is a versatile catalyst and co-catalyst for the chemical fixation of CO₂ into valuable products, most notably cyclic carbonates via reaction with epoxides. aaqr.orgrsc.orgresearchgate.net This process is highly atom-efficient and represents an environmentally benign alternative to traditional methods. rsc.org

DABCO can function as an organocatalyst, activating both the epoxide and CO₂. researchgate.net It is also frequently incorporated as a ligand into metal-organic frameworks (MOFs) that serve as heterogeneous catalysts for this transformation. aaqr.orgrsc.orgresearchgate.net For example, a nickel-based MOF, Ni₂(BDC)₂(DABCO), has been shown to be an effective heterogeneous catalyst for the cycloaddition of CO₂ and epoxides under mild, solvent-free conditions. researchgate.net Similarly, a zinc-based MOF, [Zn₆(TATAB)₄(DABCO)₃(H₂O)₃], exhibits excellent catalytic efficiency, achieving a 99% yield for propylene (B89431) carbonate from propylene oxide at ambient CO₂ pressure, without the need for co-catalysts or solvents. rsc.org The high density of Lewis acid sites (the metal centers) and the CO₂ affinity of the framework contribute to its high activity. rsc.org

In other catalytic systems, DABCO is used as a base. For the synthesis of benzoxazin-2-ones from CO₂ and primary o-alkynylanilines, DABCO is employed in a silver-catalyzed reaction. rsc.org It is also a crucial component in the integrated capture and conversion of CO₂, where it is used with a ruthenium catalyst for the hydrogenation of captured CO₂ to formate. mdpi.com

Table 2: Catalytic Performance of DABCO-Based Systems in CO₂ Conversion

Catalytic SystemReactionProductYield/ConversionConditionsRef.
[Zn₆(TATAB)₄(DABCO)₃(H₂O)₃]Propylene oxide + CO₂Propylene carbonate99% yield100 °C, ambient CO₂ pressure, 16 h rsc.org
Ni₂(BDC)₂(DABCO)Epoxides + CO₂Cyclic carbonatesHigh activityMild, solvent-free researchgate.net
PNU-25-NH₂Epichlorohydrin + CO₂Corresponding cyclic carbonateHigh conversion (>99% selectivity)55 °C, 1 bar CO₂ researchgate.net
AgNO₃ / DABCOPrimary o-alkynylanilines + CO₂Benzoxazin-2-onesExcellent yields- rsc.org

Applications in Advanced Separation Processes and Membranes

The dicationic nature and structural rigidity of this compound derivatives make them excellent functional groups for creating materials used in advanced separation technologies, including ion-exchange membranes and chromatography.

These materials are of particular interest for anion exchange membranes (AEMs) used in alkaline fuel cells and water electrolyzers. researchgate.netrsc.orgresearchgate.net The geometric constraints of the bicyclic structure of the DABCO cation can enhance its stability against attack by hydroxide (B78521) anions in alkaline environments compared to more conventional quaternary ammonium (B1175870) groups. researchgate.net Membranes have been synthesized by functionalizing polymer backbones like polybenzimidazole or polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene (PSEBS) with DABCO. researchgate.netresearchgate.net These AEMs facilitate the conduction of anions between electrodes. researchgate.net For example, a bionanocomposite membrane made from cross-linking DABCO-functionalized cellulose (B213188) nanofibers with DABCO-functionalized polysulfone showed high ionic conductivity, reaching 128 mS cm⁻¹ at 80 °C, making it promising for fuel cell applications. rsc.org

In the field of gas separation, DABCO has been used as an ionic crosslinker in polyimide membranes to enhance CO₂ separation from gases like methane (B114726) (CH₄) and nitrogen (N₂). rsc.org The introduction of the DABCO-based ionic groups serves both to crosslink the polymer chains—improving mechanical and chemical stability—and to increase the solubility of CO₂ in the membrane, thereby boosting separation performance. rsc.org

Furthermore, a novel zwitterionic stationary phase for hydrophilic interaction liquid chromatography (HILIC) has been developed based on a 1,4-diazabicyclo[2.2.2]octane cation and a sulfonate anion (Sil-DBO-PS). nih.gov This material demonstrated superior separation efficiency for polar analytes like nucleosides and vitamins compared to commercial columns, owing to a combination of hydrophilic partitioning, hydrogen bonding, and electrostatic interactions. nih.gov

Table 3: Performance of DABCO-Functionalized Membranes

Membrane TypePolymer BackboneApplicationKey Performance MetricRef.
DABCO-Cellulose/Polysulfone CompositePolysulfone, Cellulose NanofibersAnion Exchange MembraneIonic Conductivity: 128 mS cm⁻¹ at 80 °C rsc.org
DABCO-functionalized PSEBSPSEBSAnion Exchange Membrane (Alkaline Water Electrolysis)Ionic Conductivity: 7.5 S m⁻¹ at 30 °C; Stable up to 50 °C researchgate.net
Crosslinked Polyimide6FDA-durene PolyimideGas Separation (CO₂/CH₄, CO₂/N₂)Excellent separation performance and resistance to plasticization rsc.org
PBI-c-PVBC/OHPolybenzimidazole, Poly(vinyl benzyl (B1604629) chloride)Anion Exchange Membrane (Alkaline Fuel Cell)Good performance in fuel cell testing researchgate.net

Photochemistry and Photoredox Catalysis Involving this compound

The unique caged structure of the 1,4-diazabicyclo[2.2.2]octane (DABCO) framework allows for the formation of the stable dicationic species, this compound. This entity and its derivatives have become instrumental in the fields of photochemistry and photoredox catalysis. In these processes, the compound and its precursors can act in various capacities, including as sacrificial electron donors, photocatalysts, and sources of reactive radical species under light-induced conditions.

In photoredox catalysis, the neutral form, DABCO, is frequently employed and can be converted into a radical cation. This species plays a critical role in catalytic cycles. For instance, in dual decarboxylative couplings between alkenyl carboxylic acids and N-(acyloxy)phthalimides, DABCO acts as both a base and a co-catalyst for single electron transfer within a Ru(I)/Ru(II) catalytic cycle. rsc.org Mechanistic studies indicate that the photochemical activity can stem from halogen-bonded complexes formed between DABCO and other reagents, leading to the formation of reactive open-shell species. researchgate.net

A prominent derivative is Selectfluor, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), a well-established electrophilic fluorinating agent. researchgate.net Its applications in photoredox catalysis are extensive. Visible light-promoted reactions using Selectfluor enable the direct conversion of aliphatic carboxylic acids to their corresponding alkyl fluorides. organic-chemistry.org This reagent is also crucial in domino-fluorination-protodefluorination decarboxylative cross-coupling reactions. organic-chemistry.org Beyond fluorination, Selectfluor can serve as a source for amine or methylene (B1212753) groups in photo- and electrochemical synthesis. researchgate.net

Researchers have also intentionally designed cationic DABCO-based structures as catalysts for photoinduced reactions. A novel class of hydrogen-atom transfer (HAT) catalysts built on the DABCO framework has been developed. When combined with an acridinium-based organophotoredox catalyst, these cationic DABCO catalysts enable highly efficient and site-selective C−H alkylation of a wide range of substrates. chemrxiv.orgacs.org Mechanistic investigations reveal that substituents on the nitrogen atoms are crucial, aiding the generation of a dicationic aminium radical which is the active species in the HAT process. chemrxiv.org

Furthermore, adducts of DABCO are valuable precursors in photoredox catalysis. For example, DABSO, the bis(sulfur dioxide) adduct of DABCO, serves as a convenient source of sulfur dioxide for the three-component synthesis of β-ketosulfonamides. chemrxiv.org In this process, visible-light photoredox catalysis with an organic dye like Eosin Y facilitates the generation of sulfamoyl radicals from N-aminopyridinium salts and DABSO. chemrxiv.org

The photochemical behavior of DABCO itself has been a subject of fundamental research. Excitation with lasers can lead to its Rydberg states. acs.org In the presence of photosensitizers, DABCO has been observed to quench singlet-oxygen dimol luminescence, a finding relevant to understanding its role in photochemical reactions involving singlet oxygen. nih.gov

Research Findings in Photoredox Catalysis

Catalytic System/ReagentReaction TypeSubstratesKey Findings & MechanismRef.
Ru photoredox catalyst / DABCODual Decarboxylative CouplingAlkenyl carboxylic acids, N-(acyloxy)phthalimidesDABCO acts as a base and a co-catalyst for single electron transfer in a Ru(I)/Ru(II) cycle. rsc.org
Selectfluor / Visible Light PhotocatalystDecarboxylative FluorinationAliphatic carboxylic acidsA redox-neutral method for converting a broad range of carboxylic acids to alkyl fluorides. organic-chemistry.org
Cationic DABCO-based HAT catalyst / Acridinium photoredox catalystC-H AlkylationUnactivated hydrocarbons, complex moleculesThe catalyst generates a dicationic aminium radical as the active species for the HAT process, enabling high site-selectivity. chemrxiv.orgacs.org
Eosin Y / DABSO / N-aminopyridinium saltsThree-component synthesis of β-ketosulfonamidesSilyl enol ethersPhotochemical generation of sulfamoyl radicals from DABSO as an SO₂ source. chemrxiv.org
DABCO / α-iodosulfonesSynthesis of sulfone-containing indolesα-iodosulfones, various indole (B1671886) precursorsA light-driven, metal-free protocol based on the photochemical activity of halogen-bonded complexes. researchgate.net

Properties of this compound Derivatives in Photoredox Catalysis

Derivative NameRole in ReactionType of TransformationAdditional InformationRef.
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))Electrophilic Fluorinating AgentC-H Fluorination, Decarboxylative FluorinationEnables direct conversion of carboxylic acids and C-H bonds to fluorides under visible light. researchgate.netorganic-chemistry.org
DABSO (1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)SO₂ SurrogateSulfonamide SynthesisReleases SO₂ for the generation of sulfamoyl radicals in a multicomponent reaction. chemrxiv.org
N-Alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts Catalyst PrecursorC-H AlkylationForms dicationic aminium radicals that act as active HAT catalysts. chemrxiv.orgacs.org

Advanced Spectroscopic and Analytical Characterization Techniques for 1,4 Diazoniabicyclo 2.2.2 Octane Systems

In-situ Spectroscopic Studies of Reaction Intermediates and Transient Species

The study of reaction mechanisms often involves the detection and characterization of fleeting intermediates and transient species. In-situ spectroscopy is a powerful tool for this purpose, allowing researchers to observe the reaction as it happens.

For reactions involving DABCO, techniques such as UV-Vis spectroscopy have been employed to monitor the formation and consumption of species. For instance, in the synthesis of 3-acetylcoumarins, UV spectroscopy was used to follow the reaction kinetics by observing changes in the concentrations of reactants and products over time. researchgate.net This allows for the determination of the reaction rate law and provides insights into the slowest, rate-determining step of the reaction. researchgate.net

Kinetic studies, often coupled with spectroscopic methods, have been instrumental in understanding the catalytic role of DABCO in various transformations. researchgate.net By systematically varying the concentrations of reactants and catalysts and monitoring the reaction progress, researchers can elucidate the catalytic cycle and the involvement of DABCO-based intermediates. researchgate.net

Advanced NMR Techniques for Structural Elucidation of Complexes and Materials

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution and the solid state. For DABCO-based systems, advanced NMR techniques provide detailed information about connectivity, conformation, and dynamics.

¹H and ¹³C NMR are routinely used to confirm the structure of newly synthesized DABCO derivatives and their complexes. acs.orgresearchgate.net For example, in the synthesis of N-alkylated DABCO-polyethylene glycol deep eutectic solvents, ¹H and ¹³C NMR, along with IR spectroscopy and mass spectrometry, were used to confirm the structures of the ionic salts. acs.org Similarly, the structures of methacrylate (B99206) monomers containing pendant quaternary ammonium (B1175870) moieties based on DABCO were elucidated using Fourier transform infrared spectroscopy (FT-IR) and verified with ¹H-NMR. researchgate.net

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple-Bond Correlation (HMBC), are particularly useful for establishing long-range correlations between protons and carbons, aiding in the unambiguous assignment of complex structures. mdpi.com For instance, the association constant of a halogen-bonded adduct was determined by monitoring the chemical shift of the nitrogen in pyridine (B92270) at increasing concentrations of an iodotriazole using the ¹H-¹⁵N HMBC 2D NMR technique. mdpi.com

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of atoms, providing insights into the geometry of complexes. In one study, NOE signals were used to confirm the E,E-geometry of a double bond in a serine di-tosylate derivative. growingscience.com

Solid-state NMR is also a valuable technique for characterizing DABCO-containing materials, providing information about the local environment and dynamics of the DABCO moiety within a solid matrix.

X-ray Crystallography and Powder Diffraction for Solid-State Structures and Materials

X-ray diffraction techniques are paramount for determining the precise three-dimensional arrangement of atoms in crystalline solids. Both single-crystal X-ray diffraction and powder X-ray diffraction (PXRD) are extensively used to characterize DABCO-based compounds and materials.

Single-crystal X-ray diffraction provides detailed structural information, including bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation and its interactions within the crystal lattice. rsc.orgscielo.org.zaku.ac.kereading.ac.ukresearchgate.netnih.govresearchgate.net For example, the crystal structures of salts of DABCO with bis(trifluoromethylsulfonyl)amine revealed the existence of different polymorphs with distinct hydrogen-bonding patterns. rsc.org In another study, the crystal structure of 1-cyanomethyl-1,4-diazoniabicyclo[2.2.2]octane tetrachloridocadmate(II) showed that the [CdCl₄]²⁻ anion is connected to the dication via N-H···Cl hydrogen bonds, forming chains. nih.gov The analysis of solvated DABCO complexes of an iron carbonyl moiety revealed that the DABCO ligand can adopt twisted or eclipsed conformations depending on the crystal packing and solvent inclusion. scielo.org.zaku.ac.ke

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
{(η⁵-C₅H₅)(CO)₂Fe}₂(µ-DABCO)₂·(D₂O)TriclinicP1Twisted DABCO conformation ku.ac.ke
{(η⁵-C₅H₅)(CO)₂Fe}₂(µ-DABCO)₂·(CH₃COCH₃)MonoclinicP2₁/cTwisted DABCO conformation ku.ac.ke
[(η⁵-C₅H₅)(CO)₂Fe(DABCO)]BF₄OrthorhombicP2₁2₁2₁Eclipsed DABCO conformation ku.ac.ke
(C₆H₁₄N₂)²⁺·2C₇H₄NO₄⁻·2.17H₂OOrthorhombicPbcnCation has twofold rotation symmetry researchgate.net
(C₈H₁₅N₃)[CdCl₄]MonoclinicP2₁/cDistorted tetrahedral CdCl₄ geometry nih.gov

Powder X-ray diffraction (PXRD) is used to identify crystalline phases, assess sample purity, and study polymorphism. rsc.orgreading.ac.ukacs.orgscilit.comrsc.org In the study of iodobismuthates containing DABCO, PXRD was used to characterize the as-synthesized polycrystalline products. reading.ac.uk It is also employed to characterize modified materials, such as bentonite (B74815) modified with DABCO. scilit.com

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification of products, the monitoring of reaction progress, and the elucidation of reaction mechanisms involving DABCO.

Electrospray ionization (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of ionic and polar compounds, including DABCO derivatives and their reaction intermediates. acs.orgnih.gov For example, direct ESI-MS monitoring was used to intercept and characterize key intermediates in the N-methylation of indole (B1671886) with dimethyl carbonate, revealing different mechanisms depending on whether DABCO or DBU was used as the catalyst. nih.gov In the study of the Morita-Baylis-Hillman reaction, ESI-MS was used to monitor the reaction using a charge-tagged benzaldehyde, although the spectra were noted to be noisy. acs.org

Label-assisted laser desorption/ionization time-of-flight mass spectrometry (LA-LDI-TOF-MS) is another powerful technique for high-throughput reaction screening. nih.gov By labeling one of the reactants with a polyaromatic tag, the progress of numerous reactions can be rapidly monitored without the need for chromatographic separation. nih.gov This approach was used to screen 696 potential reactions involving a pyrene-tagged siloxy alkyne, with DABCO being one of the reagents evaluated. nih.gov

Mass spectrometry is also crucial for confirming the identity of synthesized compounds, often in conjunction with NMR and IR spectroscopy. acs.org Furthermore, the introduction of a DABCO moiety into peptides has been shown to increase their ionization efficiency in ESI-MS, leading to lower detection limits. encyclopedia.pub This has led to the design of new ionization tags based on DABCO for enhanced sensitivity in mass spectrometric analysis. encyclopedia.pubnih.gov

Electron Microscopy and Surface Science Probes for Material Characterization

For the characterization of materials incorporating DABCO, electron microscopy and surface science techniques provide invaluable information about morphology, structure, and surface properties.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology and microstructure of materials at the nanoscale. For instance, TEM was used to study the self-assembly and morphological behavior of new 1-cetyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide complexes with copper(II) bromide and lanthanum(III) nitrate (B79036). nih.govacs.org SEM, along with Fourier transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance spectroscopy (¹H-NMR), and X-ray diffraction (XRD), was used to determine the structural and morphological characteristics of anion conducting composite membranes based on DABCO-cellulose nanofibers. rsc.org

Atomic Force Microscopy (AFM) can be used to study the microphase structure of membranes, providing insights into the distribution of ionic channels which is crucial for understanding their conductivity. rsc.org

Dynamic Light Scattering (DLS) is another technique used to determine the size of aggregates and nanoparticles in solution. It was employed to characterize the aggregates formed by self-assembling metallocomplexes of an amphiphilic DABCO derivative. nih.govacs.org

Future Research Directions and Emerging Paradigms for 1,4 Diazoniabicyclo 2.2.2 Octane

Integration of 1,4-Diazoniabicyclo[2.2.2]octane in Artificial Intelligence-Driven Chemical Discovery

Machine learning models can dramatically accelerate the screening of potential catalysts by predicting their performance based on various structural and electronic features. catalysis.blogumich.edu For DABCO, this could involve creating vast virtual libraries of its derivatives, functionalized with different substituents, and using ML algorithms to predict their catalytic activity, selectivity, and stability in various reactions. umich.eduresearchgate.net This data-driven approach can navigate the extensive chemical space more efficiently than traditional high-throughput screening, identifying promising candidates for synthesis and experimental validation. umich.eduresearchgate.net

Computational methods like Density Functional Theory (DFT) have already been employed to elucidate the mechanisms of DABCO-catalyzed reactions, such as the aza-Michael addition and hydrogen-atom transfer (HAT) processes. nih.govacs.orgnih.gov These computational studies provide the high-quality data necessary to train robust ML models. umich.edu By combining DFT calculations with ML, researchers can develop predictive models that correlate the structural properties of DABCO-based catalysts with their performance, accelerating the design of new and improved catalytic systems. researchgate.netrsc.org

Table 1: Potential Applications of AI/ML in DABCO Research

Research Area AI/ML Application Potential Outcome Supporting Concepts
Catalyst Design High-throughput virtual screening of DABCO derivatives. Rapid identification of novel organocatalysts with enhanced activity and selectivity. catalysis.blogumich.eduresearchgate.net
Reaction Optimization Predictive modeling of reaction outcomes based on conditions. Optimization of reaction parameters (solvent, temperature) for higher yields and efficiency. researchgate.net
Mechanism Elucidation Analysis of computational data (e.g., DFT) to identify key reaction intermediates and transition states. Deeper understanding of catalytic cycles and reactivity modes. nih.govacs.orgnih.gov
Material Discovery Screening of DABCO-based structures for functional materials (e.g., MOFs, ILs). Design of materials with tailored properties for specific applications like gas separation or drug delivery. elsevierpure.comresearchgate.net

Exploration of Novel Reactivity Modes and Catalytic Transformations

Research into the catalytic applications of DABCO is continuously uncovering new reactivity patterns and expanding its synthetic utility. eurekaselect.comrsc.orgeurekaselect.com Future explorations are expected to focus on several key areas, including asymmetric catalysis, photoredox catalysis, and novel bond-cleavage transformations.

Asymmetric Catalysis: The development of chiral DABCO-based catalysts is a significant frontier. Researchers have synthesized chiral ionic liquids and other derivatives from DABCO for use in asymmetric reactions like the Diels-Alder reaction and the reduction of prochiral ketones, achieving low to good enantiomeric excess. ias.ac.innih.govresearchgate.net Future work will likely focus on designing more rigid and sophisticated chiral scaffolds incorporating the DABCO core to achieve higher levels of stereocontrol in a broader range of transformations.

Photoredox and Hydrogen-Atom Transfer (HAT) Catalysis: DABCO is emerging as a versatile player in photoredox catalysis. It can act as a sacrificial electron donor or a HAT catalyst to activate substrates under mild, light-driven conditions. nih.govchemrxiv.orgchemrxiv.org For instance, in combination with a ruthenium-based photoredox catalyst, DABCO facilitates dual decarboxylative couplings. rsc.org Cationic DABCO-based structures have been designed as a novel class of tunable HAT catalysts for site-selective C−H alkylation. chemrxiv.orgchemrxiv.orgacs.org Further research is expected to explore new photocatalytic systems and expand the scope of DABCO-mediated HAT reactions. nih.gov

Novel Bond-Cleavage and Cascade Reactions: Beyond its role as a base or nucleophile, DABCO can trigger unique transformations involving bond cleavage. A notable example is the charge-transfer complex formed between DABCO and sulfonyl chlorides, which facilitates C-N bond cleavage within the DABCO cage to produce N-ethylated piperazine (B1678402) sulfonamides. nih.govresearchgate.net Additionally, DABCO has proven effective in catalyzing cascade reactions, such as the Michael/alkylation sequence to construct complex spirocyclopropyl oxindoles. acs.org Investigating these unconventional reactivity modes could lead to new synthetic methodologies for building complex molecular architectures. rsc.org

Table 2: Emerging Catalytic Applications of DABCO

Catalytic Application Reaction Type Key Findings Citations
Asymmetric Catalysis Diels-Alder Reaction A modified MacMillan catalyst with a DABCO cation achieved 98% product yield and 87% ee. nih.gov
Asymmetric Ketone Reduction DABCO-based GUMBOS (Group of Uniform Materials Based on Organic Salts) used as organocatalysts. ias.ac.inresearchgate.net
Photoredox/HAT Catalysis C-H Functionalization DABCO acts as a HAT abstractor for aldehyde activation in a photoredox strategy. nih.gov
C-H Alkylation Cationic DABCO-based structures serve as highly efficient and site-selective HAT catalysts. chemrxiv.orgchemrxiv.orgacs.org
Novel Reactivity C-N Bond Cleavage Formation of a charge-transfer complex with sulfonyl chlorides triggers ring-opening of DABCO. nih.govresearchgate.net
Cascade Reactions Catalyzes Michael/alkylation sequences to build spirocyclopropyl oxindoles. acs.org

Design of Next-Generation Functional Materials with Enhanced Performance

The rigid, bicyclic structure of DABCO makes it an excellent building block for a variety of functional materials. Future research will focus on designing and synthesizing next-generation materials with precisely controlled properties for advanced applications.

Metal-Organic Frameworks (MOFs): DABCO is widely used as a "pillar" ligand to connect 2D layers into 3D pillared-layer MOFs. nanomedicine-rj.commdpi.com These materials, such as Zn2(bdc)2(DABCO), possess high porosity and a large surface area, making them suitable for applications like gas separation and catalysis. nanomedicine-rj.comrsc.org Research is moving towards tuning the metal sites (e.g., Ni, Co, Cu, Zn) within the DABCO-pillared framework to optimize performance for specific tasks, such as CO2 capture. elsevierpure.comresearchgate.net The development of cobalt single-atom catalysts encapsulated in DABCO-containing MOFs has shown exceptional efficiency for the oxygen reduction reaction, crucial for fuel cell technology. sigmaaldrich.comsigmaaldrich.com

Ionic Liquids (ILs) and Derivatives: Functionalizing DABCO to create ionic liquids has yielded recyclable catalysts for various organic reactions, including the aza-Michael addition. nih.govacs.orgacs.orgresearchgate.net These DABCO-based ILs can be designed to be task-specific and are often used under solvent-free conditions, aligning with green chemistry principles. nih.gov Combining N-alkylated DABCO-ILs with hydrogen bond donors like polyethylene (B3416737) glycol (PEG) creates deep eutectic solvents (DESs), which are nonvolatile and environmentally benign reaction media. acs.org Future work will likely explore new anion/cation combinations and their application in areas like biomass processing and electrochemistry.

Hybrid Materials and Polymers: DABCO is being incorporated into novel hybrid materials with unique optical and electronic properties. For instance, iodobismuthates containing DABCO as a ligand or a countercation have been synthesized, exhibiting semiconductor properties with optical band gaps suitable for light-harvesting applications. acs.orgreading.ac.uk Furthermore, DABCO's ability to act as a crosslinking agent is being exploited in the development of anion-selective polymer membranes for applications like alkaline water electrolysis. researchgate.net

Table 3: DABCO-Based Functional Materials

Material Class Example Key Properties Potential Applications Citations
Metal-Organic Frameworks (MOFs) Zn2(BDC)2(DABCO) High porosity, large surface area, tunable metal sites. Gas separation (CO2/CH4), heterogeneous catalysis, antibacterial agents. elsevierpure.comresearchgate.netnanomedicine-rj.comrsc.org
Ionic Liquids (ILs) [DABCO–PDO][OAc] High catalytic activity, recyclable, solvent-free applications. Aza-Michael additions, Knoevenagel–Michael reactions. nih.govacs.orgrsc.org
Hybrid Iodobismuthates (C6H12N2)BiI3 Semiconductor behavior, optical band gaps of 1.82–2.27 eV. Photovoltaics, light-harvesting applications. acs.orgreading.ac.uk
Functional Polymers DABCO-functionalized block copolymers Anion-selectivity, crosslinking capability. Anion exchange membranes for water electrolysis. researchgate.net

Sustainable and Circular Economy Applications of this compound Chemistry

The principles of sustainable and circular chemistry are increasingly guiding research efforts, and DABCO chemistry is well-positioned to contribute significantly in this domain. Its low cost, low toxicity, and high reactivity make it an attractive candidate for developing greener chemical processes. eurekaselect.comrsc.orgeurjchem.combenthamdirect.com

Recyclable Catalysts: A major focus is the development of recyclable catalytic systems based on DABCO. By immobilizing DABCO on solid supports or designing DABCO-based ionic liquids, catalysts can be easily separated from reaction mixtures and reused multiple times without a significant loss of activity. nih.govnih.govacs.orgrsc.org For example, the [DABCO–PDO][OAc] ionic liquid catalyst used for aza-Michael additions was reused up to eight times while maintaining high catalytic activity. acs.orgacs.org

Biomass Conversion: DABCO and its derivatives are being explored as catalysts for the conversion of biomass into valuable chemicals and fuels. Hydrogen sulfate (B86663) ionic liquids based on the DABCO cation have been used in the conversion of sugars and lignocellulosic biomass. researchgate.net In computational studies, DABCO-derived molecules have been proposed as organic structure-directing agents (OSDAs) to guide the synthesis of zeolites tailored for the conversion of biomass-derived molecules, such as transforming 2,5-dimethylfuran (B142691) (DMF) into p-xylene. rsc.org

Green Synthesis and Benign Processes: Many DABCO-catalyzed reactions are noted for their environmentally friendly attributes, such as proceeding in aqueous media or under solvent-free conditions, having high atom economy, and requiring minimal catalyst loading. eurjchem.comrsc.orgbenthamdirect.com DABCO has also been used as a catalyst in the preparation of biocompatible and biodegradable polymer composites, such as those made from polylactic acid and thermoplastic starch, for use in sustainable packaging. sigmaaldrich.comsigmaaldrich.com Future research will continue to leverage these properties to design new synthetic routes that minimize waste and environmental impact, contributing to a circular economy where waste materials are valorized. researchgate.net

Table 4: Sustainability Aspects of DABCO Chemistry

Application Area Specific Use Sustainability Benefit Citations
Catalyst Recyclability DABCO-based ionic liquids and supported catalysts. Reduced catalyst waste, lower process costs, multiple reuse cycles (up to 8 reported). acs.orgnih.govacs.orgrsc.org
Biomass Valorization Conversion of sugars and lignocellulosic biomass; template for zeolite synthesis. Production of renewable chemicals and fuels from non-food feedstocks. researchgate.netrsc.org
Green Synthesis Reactions in aqueous or solvent-free media. Reduced use of hazardous volatile organic solvents, high atom economy. eurjchem.comrsc.orgbenthamdirect.com
Circular Economy Catalyst for creating biodegradable polymer composites. Development of environmentally friendly materials for packaging and other industries. sigmaaldrich.comsigmaaldrich.com

Q & A

Basic Research Questions

Q. How is 1,4-Diazoniabicyclo[2.2.2]octane synthesized and characterized in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via alkylation of triethylenediamine (DABCO) under acidic conditions. Characterization involves spectroscopic techniques such as infrared (IR) spectroscopy for functional group analysis and 1H^1H/13C^{13}C NMR to confirm protonation states and structural integrity. Single-crystal X-ray diffraction (SC-XRD) is critical for resolving ionic configurations, as demonstrated in studies of its hydrogen-bonded salts .

Q. What safety protocols are essential when handling this compound derivatives in experimental workflows?

  • Methodological Answer : Safety data sheets (SDS) emphasize avoiding inhalation, skin contact, and eye exposure due to irritancy. Use fume hoods for reactions involving volatile derivatives. Storage recommendations include airtight containers in cool, dry environments to prevent hygroscopic degradation. Acute toxicity data (e.g., LD50 values) should guide risk assessments .

Q. What are the primary catalytic roles of this compound in organic synthesis?

  • Methodological Answer : The protonated form acts as a Brønsted acid catalyst in solvent-free reactions, such as synthesizing dibenzoxanthenes. Its ionic derivatives (e.g., diacetate salts) facilitate nucleophilic substitutions and cycloadditions. Reaction optimization involves monitoring yields via HPLC and adjusting stoichiometry to balance catalytic efficiency and side reactions .

Advanced Research Questions

Q. How do pressure-induced hydration effects alter the structural properties of this compound derivatives?

  • Methodological Answer : High-pressure crystallographic studies (e.g., hydroiodide hydrate) reveal lattice expansion and hydrogen-bond reorganization. Using diamond anvil cells (DACs) and SC-XRD at >500 MPa, researchers observe increased unit cell volumes (e.g., from 9794 ų to 996.8 ų under pressure) and hydration-driven phase transitions. Data refinement requires SHELXL for handling twinning and anisotropic displacement parameters .

Q. What methodologies resolve crystallographic data discrepancies when refining this compound structures using SHELX programs?

  • Methodological Answer : Discrepancies arise from twinning or low-resolution data. SHELXL refinement strategies include:

  • Applying restraints for thermal motion in disordered regions.
  • Using the TWIN/BASF commands for twinned crystals.
  • Cross-validating with spectroscopic data (e.g., IR/Raman) to confirm bond lengths and angles. Comparative analysis with deposited COD entries (e.g., COD 4500533) ensures accuracy .

Q. How do phase transitions in N-oxide derivatives of this compound inform material design?

  • Methodological Answer : Differential scanning calorimetry (DSC) reveals enthalpy of fusion (ΔfusH = 0.11 kcal/mol at 493 K) for the N-oxide derivative. Synchrotron XRD and polarized microscopy identify plastic crystalline phases with anisotropic thermal expansion. These properties guide applications in nonlinear optics and dynamic covalent networks .

Q. How can computational models complement experimental data in studying vibrational spectra of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict vibrational modes, which are validated against experimental IR/Raman spectra. Discrepancies in peak assignments (e.g., C-N stretching vs. ring deformation) are resolved via isotopic substitution studies. Computational workflows integrate Gaussian or ORCA software with crystallographic data .

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